molecular formula C26H27F2N7O3 B11935067 Resigratinib CAS No. 2750709-91-0

Resigratinib

Cat. No.: B11935067
CAS No.: 2750709-91-0
M. Wt: 523.5 g/mol
InChI Key: YXVDEILMUVTDMK-JKSUJKDBSA-N
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Description

KIN-3248 is a small molecule that targets and inhibits oncogenic fibroblast growth factor receptors (FGFRs). It was designed to mainly target FGFR2 and FGFR3 alterations, which act as oncogenic drivers in 10-20% of cholangiocarcinoma and 20-35% of urothelial cancers, respectively. While effective, disease progression may occur 6 to 8 months after treatment with currently approved FGFR inhibitors is started, and this effect is usually associated with on-target resistance mutations in the kinase domain of FGFR. Therefore, the broad inhibition of FGFR isoforms may be effective against different types of tumors. The safety, tolerability, pharmacokinetics, and preliminary efficacy of KIN-3248 are currently being evaluated in adults with advanced tumors harboring FGFR2 and/or FGFR3 gene alterations. In February 2023, Kinnate Biopharma received Fast Track designation from the FDA for KIN-3248 to treat unresectable, locally advanced or metastatic cholangiocarcinoma (CCA).
Resigratinib is an orally bioavailable, small molecule, irreversible pan-inhibitor of fibroblast growth factor receptor (FGFR) family proteins, with potential antineoplastic activity. Upon oral administration, this compound covalently binds to and inhibits all four FGFR subtypes, FGFR1, FGFR2, FGFR3 and FGFR4, including wild-type FGFR family proteins, and FGFR2 and FGFR3 gatekeeper, molecular brake, and activation loop mutations. This prevents FGFR-mediated signaling, and inhibits both tumor angiogenesis and proliferation of FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, cell survival and angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

Key on ui mechanism of action

Fibroblast growth factor receptors (FGFRs) are a subfamily of receptor tyrosine kinases that participate in processes such as embryogenesis, angiogenesis, tissue homeostasis, and wound repair. FGFR signaling is aberrantly activated in different types of cancer. The use of inhibitors that target FGFR represents a therapeutic opportunity; however, mutations on FGFR are the most common mechanism of FGFR-tyrosine kinase inhibitor resistance in targeted therapy. KIN-3248 is a pan-FGFR kinase inhibitor that binds to and inhibits the activity of FGFR2 and FGFR3.

CAS No.

2750709-91-0

Molecular Formula

C26H27F2N7O3

Molecular Weight

523.5 g/mol

IUPAC Name

3-[2-(1-cyclopropyl-4,6-difluorobenzimidazol-5-yl)ethynyl]-1-[(3S,5R)-5-(methoxymethyl)-1-prop-2-enoylpyrrolidin-3-yl]-5-(methylamino)pyrazole-4-carboxamide

InChI

InChI=1S/C26H27F2N7O3/c1-4-21(36)33-11-15(9-16(33)12-38-3)35-26(30-2)22(25(29)37)19(32-35)8-7-17-18(27)10-20-24(23(17)28)31-13-34(20)14-5-6-14/h4,10,13-16,30H,1,5-6,9,11-12H2,2-3H3,(H2,29,37)/t15-,16+/m0/s1

InChI Key

YXVDEILMUVTDMK-JKSUJKDBSA-N

Isomeric SMILES

CNC1=C(C(=NN1[C@H]2C[C@@H](N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Canonical SMILES

CNC1=C(C(=NN1C2CC(N(C2)C(=O)C=C)COC)C#CC3=C(C=C4C(=C3F)N=CN4C5CC5)F)C(=O)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Analysis of Resigratinib's Covalent Binding to the Cys492 Site of FGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resigratinib (KIN-3248) is a potent, orally bioavailable, and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor that has demonstrated significant promise in overcoming acquired resistance to previous generations of FGFR-targeted therapies. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and its target, with a specific focus on the covalent bond formation with the conserved cysteine residue at position 492 (Cys492) within the P-loop of the FGFR kinase domain. This interaction is critical for its mechanism of action, leading to the sustained inhibition of FGFR signaling and subsequent anti-tumor effects. This document details the binding affinity, experimental protocols used to characterize this interaction, and the downstream consequences on cellular signaling pathways.

Mechanism of Covalent Inhibition

This compound is designed as a targeted covalent inhibitor. Its chemical structure incorporates a reactive acrylamide warhead that engages in a Michael addition reaction with the sulfhydryl group of the Cys492 residue in the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4. This covalent and irreversible binding locks the kinase in an inactive state, effectively blocking the downstream signaling cascades that drive tumor cell proliferation and survival.[1][2] The irreversible nature of this bond provides a durable pharmacodynamic effect that can persist even after the drug has been cleared from systemic circulation.

Visualizing the Binding Mechanism

Resigratinib_Binding_Mechanism cluster_0 FGFR Kinase Domain (Pre-Covalent Binding) cluster_1 Covalent Bond Formation cluster_2 Irreversibly Inhibited State FGFR_inactive Inactive FGFR (ATP Binding Pocket Accessible) Resigratinib_initial This compound (Non-covalent binding) FGFR_inactive->Resigratinib_initial Reversible Docking Cys492 Cys492 Thiol Group (-SH) Acrylamide This compound's Acrylamide Warhead Cys492->Acrylamide Michael Addition (Nucleophilic Attack) FGFR_covalent FGFR-Resigratinib Covalent Adduct Signaling_Blocked Downstream Signaling Blocked FGFR_covalent->Signaling_Blocked

Caption: Covalent binding mechanism of this compound to FGFR Cys492.

Quantitative Analysis of Binding Affinity

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both wild-type FGFRs and clinically relevant mutant forms that confer resistance to other FGFR inhibitors.

TargetAssay TypeIC50 (nM)Reference
Wild-Type FGFRs
FGFR1Biochemical0.6 - 2.3[2]
FGFR2Biochemical0.6 - 2.3[2]
FGFR3Biochemical0.6 - 2.3[2]
FGFR4Biochemical0.6 - 2.3[2]
Resistant Mutants
FGFR2 V565FBiochemical<25[2]
FGFR3 V555MBiochemical<25[2]
FGFR3 N550KBiochemical<25[2]

Experimental Protocols

The characterization of this compound's binding to FGFR has been accomplished through a series of key experiments. Detailed methodologies for these assays are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the biochemical IC50 values of this compound against FGFR kinases. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.

    • Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in 1X Kinase Buffer A to create a 3X stock.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X this compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (europium) and ~665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the LanthaScreen™ Assay Workflow

LanthaScreen_Workflow start Start reagent_prep Prepare 3X solutions: - this compound dilutions - FGFR Kinase + Eu-Ab - AF647-Tracer start->reagent_prep plate_addition Add to 384-well plate: 1. 5 µL this compound 2. 5 µL Kinase/Ab 3. 5 µL Tracer reagent_prep->plate_addition incubation Incubate at RT for 60 minutes plate_addition->incubation read_plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubation->read_plate analysis Calculate Emission Ratio and Determine IC50 read_plate->analysis end End analysis->end

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cellular potency of this compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines expressing FGFR2 or FGFR3 (e.g., SNU-16, RT112) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of this compound.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the this compound concentration and fit the data to determine the IC50 value for cell viability.

Confirmation of Covalent Adduct Formation (Mass Spectrometry)

Intact protein mass spectrometry is employed to confirm the covalent binding of this compound to FGFR and to determine the stoichiometry of the interaction.

Protocol:

  • Incubation:

    • Incubate purified FGFR kinase domain with an excess of this compound in a suitable buffer (e.g., HEPES) at room temperature for a specified time to allow for covalent bond formation. A control sample with the protein and DMSO (vehicle) is prepared in parallel.

  • Sample Preparation:

    • Remove excess, unbound inhibitor using a desalting column or through buffer exchange.

  • Mass Spectrometry Analysis:

    • Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrometer is operated in a mode suitable for intact protein analysis (e.g., electrospray ionization with a time-of-flight or Orbitrap mass analyzer).

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and this compound-treated samples.

    • A mass shift in the treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Impact on Downstream Signaling Pathways

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, and migration. The primary pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

By covalently binding to Cys492 and locking the kinase in an inactive state, this compound prevents this autophosphorylation, thereby inhibiting the activation of these critical downstream pathways. The suppression of phospho-ERK (p-ERK) in tumor tissues has been observed in in vivo studies with this compound, confirming its mechanism of action.[2]

Visualizing the FGFR Signaling Cascade and Inhibition by this compound

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P_FGFR Autophosphorylation (p-FGFR) FGFR->P_FGFR FRS2 FRS2 P_FGFR->FRS2 Phosphorylation PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound inhibition_point This compound->inhibition_point

References

An In-Depth Preclinical Profile of Resigratinib: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (KIN-3248) is a next-generation, irreversible, small-molecule inhibitor of all four fibroblast growth factor receptors (FGFR1-4).[1][2][3] Alterations in the FGFR signaling pathway are implicated in the pathogenesis of various malignancies, making it a critical target for therapeutic intervention. This compound is under development for the treatment of solid tumors, including cholangiocarcinoma, gastric, and bladder cancers, particularly those harboring FGFR gene alterations.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, drawing comparisons with the related compound Rogaratinib (BAY 1163877) where data is available, to offer a thorough understanding for researchers and drug development professionals.

Pharmacodynamics: Mechanism of Action and In Vitro Potency

This compound exerts its anti-tumor activity by covalently binding to and irreversibly inhibiting the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[3] This blockade of FGFR signaling disrupts downstream pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4]

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type FGFR and clinically relevant drug-resistant mutations.

TargetIC50 (nM)Reference
This compound (KIN-3248)
FGFR1 (wild-type)3.9[2]
FGFR2 (wild-type)5.3[2]
FGFR3 (wild-type)9.7[2]
FGFR2/3 mutations5-20[2]
Rogaratinib (BAY 1163877)
FGFR111.2[5]
FGFR2<1[5]
FGFR318.5[5]
FGFR4201[5]

Table 1: In Vitro Inhibitory Potency of this compound and Rogaratinib against FGFRs.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical ADME data for this compound is not extensively available in the public domain, likely residing in proprietary reports. However, it is described as an orally bioavailable small molecule.[1][3] For Rogaratinib, a related pan-FGFR inhibitor, some preclinical pharmacokinetic data in mice have been published, providing valuable insights.

Pharmacokinetic Parameters of Rogaratinib in Preclinical Models

A study in C51 tumor-bearing BALB/c mice provided insights into the pharmacokinetic profile of Rogaratinib.[4] While specific values for Cmax, Tmax, and AUC were presented in a supplementary table not publicly accessible, the study indicated that twice-daily dosing of 25 mg/kg resulted in plasma concentrations that were maintained above the IC50 values for inhibition of p-ERK and cell proliferation for a significant duration.[4] This sustained exposure above the pharmacologically active concentration is crucial for its in vivo efficacy.

ParameterValueSpecies/ModelReference
Rogaratinib (BAY 1163877)
Dosing25 mg/kg, twice dailyC51 tumor-bearing BALB/c mice[4]
Plasma ConcentrationMaintained above IC50 for p-ERK and proliferation inhibitionC51 tumor-bearing BALB/c mice[4]

Table 2: Qualitative Pharmacokinetic Profile of Rogaratinib in Mice.

Preclinical Efficacy in In Vivo Models

This compound has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models of human cancers.

Cancer ModelDosing RegimenTumor Growth InhibitionAnimal ModelReference
This compound (KIN-3248)
Gastric Cancer (Patient-Derived)Not specifiedDose-dependent inhibition and regressionNot specified[2]
Cholangiocarcinoma (Patient-Derived)Not specifiedDose-dependent inhibition and regressionNot specified[2]
Rogaratinib (BAY 1163877)
C51 Mouse Colon Cancer50 mg/kg, once dailyPartial responsesBalb/cJ mice[4]
C51 Mouse Colon Cancer75 mg/kg, once dailyPartial responses, 11% stable diseaseBalb/cJ mice[4]
C51 Mouse Colon Cancer25 mg/kg, twice dailyT/Cvolume ratio of 0.47Balb/cJ mice[4]

Table 3: In Vivo Antitumor Efficacy of this compound and Rogaratinib in Xenograft Models.

Experimental Protocols

In Vivo Tumor Xenograft Model
  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used for establishing xenografts of human cancer cell lines or patient-derived tumors.[4]

  • Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 cells) or tumor fragments are implanted subcutaneously into the flank of the mice.[4]

  • Treatment Initiation: Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[4]

  • Drug Administration: this compound or Rogaratinib is administered orally via gavage. The formulation for Rogaratinib has been described as 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.[4]

  • Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID) at specified dose levels.[4]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length x width²)/2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.[4]

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, tumors and plasma can be collected for pharmacokinetic and pharmacodynamic analysis. Western blotting can be used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK in tumor lysates.[4]

Signaling Pathway and Experimental Workflow Visualizations

FGFR Signaling Pathway Inhibition by this compound

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: this compound inhibits FGFR, blocking downstream signaling.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Xenograft Establish Xenograft Model (Cell line or PDX) Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Efficacy Assess Antitumor Efficacy (Tumor Volume, Body Weight) Treatment->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Efficacy->PK_PD Plasma_PK Plasma Collection (PK Analysis) PK_PD->Plasma_PK Tumor_PD Tumor Collection (Western Blot for p-FGFR, p-ERK) PK_PD->Tumor_PD

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a potent and selective pan-FGFR inhibitor with promising preclinical anti-tumor activity in models of FGFR-driven cancers. Its irreversible mechanism of action and activity against drug-resistant mutations make it a compelling candidate for further clinical development. While detailed public information on its preclinical pharmacokinetics is limited, the available data on its in vivo efficacy and pharmacodynamics, supplemented by information from the related compound Rogaratinib, provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and interpret further preclinical studies of this compound and other FGFR inhibitors.

References

The Role of Resigratinib in Inhibiting FGFR1-4 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (KIN-3248) is a potent, orally bioavailable, and irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[3][4] this compound covalently binds to a conserved cysteine residue within the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4, leading to the inhibition of their catalytic activity and the blockade of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory activity against FGFRs, and detailed experimental protocols for its evaluation.

Introduction to FGFR Signaling

The FGFR family, comprising four members (FGFR1-4), plays a pivotal role in normal cellular processes, including embryonic development, tissue repair, and metabolism.[3] Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation of intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, most notably the FGFR substrate 2 (FRS2).[6][7] The activation of FRS2 initiates a cascade of downstream signaling events, primarily through the Ras-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses such as proliferation, differentiation, and survival.[8][9] Dysregulation of the FGF/FGFR signaling axis is a well-established oncogenic driver in numerous cancers.[10]

Mechanism of Action of this compound

This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys492) in the P-loop of the ATP-binding pocket of FGFR1-4.[2][5] By forming a covalent bond, this compound permanently inactivates the receptor, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This irreversible mechanism of action contributes to its high potency and sustained target engagement.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent inhibitory activity against wild-type FGFRs and a range of clinically relevant activating and drug-resistance mutations.

TargetIC50 (nM)Notes
Wild-Type FGFRs
FGFR10.6 - 3.9Data compiled from multiple sources indicating a range of potent inhibition.[3][8]
FGFR20.6 - 5.3Consistently shows strong inhibition against the wild-type receptor.[3][8]
FGFR30.6 - 9.7Potent inhibition observed across various studies.[3][8]
FGFR4~2.3While still potent, some studies suggest slightly lower potency compared to FGFR1-3.[8]
Mutant FGFRs
FGFR2 V565F<25Demonstrates activity against this known drug-resistant gatekeeper mutation.[2]
FGFR3 V555M<25Maintains inhibitory effect against this common gatekeeper mutation.[2]
FGFR3 N550K<25Effective against this activation loop mutation.[8]
FGFR2/3 Gatekeeper, Molecular Brake, and Activation Loop Mutations5 - 20Shows broad activity against various resistance-conferring mutations.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • This compound

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the FGFR kinase and the Poly(Glu, Tyr) substrate to the wells.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Cell-Based Proliferation/Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines with aberrant FGFR signaling.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, RT112)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • Plate reader capable of luminescence or absorbance detection

Procedure:

  • Seed the FGFR-dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • The luminescent signal is proportional to the number of viable cells.

  • Determine the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Signaling

This protocol details the method to analyze the phosphorylation status of key proteins in the FGFR signaling pathway following treatment with this compound.

Materials:

  • FGFR-dependent cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-FGFR, FGFR, p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

  • Chemiluminescence imaging system

Procedure:

  • Plate FGFR-dependent cells and allow them to attach.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of FGFR and its downstream targets.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • FGFR-driven cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in sterile PBS or with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5-15 mg/kg) or vehicle daily via oral gavage.[2]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Evaluate the anti-tumor efficacy by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.

Visualizing this compound's Impact on FGFR Signaling

The following diagrams illustrate the FGFR signaling pathway and the mechanism of its inhibition by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1-4 FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The canonical FGFR signaling pathway, initiating from ligand binding to downstream gene transcription.

Resigratinib_Inhibition This compound This compound FGFR FGFR1-4 (ATP Binding Pocket) This compound->FGFR Covalent Binding Autophosphorylation Autophosphorylation FGFR->Autophosphorylation Downstream_Signaling Downstream Signaling (FRS2, MAPK, PI3K/AKT) Autophosphorylation->Downstream_Signaling Tumor_Effects Tumor Proliferation, Survival, Angiogenesis Downstream_Signaling->Tumor_Effects

Caption: Mechanism of this compound-mediated inhibition of the FGFR signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (IC50 in Cancer Cells) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Assay->Western_Blot Xenograft Xenograft Tumor Model (Anti-tumor Efficacy) Western_Blot->Xenograft

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and irreversible pan-FGFR inhibitor that effectively targets both wild-type and mutated forms of the FGFRs. Its mechanism of action, centered on the covalent modification of the FGFR kinase domain, leads to a robust and sustained inhibition of downstream signaling pathways critical for tumor growth and survival. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other FGFR inhibitors, from initial in vitro characterization to in vivo efficacy studies. As a promising therapeutic agent, this compound holds significant potential for the treatment of FGFR-driven malignancies.

References

Preliminary Studies on the Antineoplastic Activity of Resigratinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (KIN-3248) is an investigational, orally bioavailable, small-molecule inhibitor with potent and irreversible activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Preliminary studies have demonstrated its potential as an antineoplastic agent, particularly in tumors harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive summary of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology drug development.

Introduction to this compound

This compound is a next-generation, irreversible pan-FGFR inhibitor designed to target FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys492) within the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[4] This irreversible binding provides a durable pharmacodynamic effect. Aberrant FGFR signaling, resulting from gene amplifications, mutations, or fusions, is a known oncogenic driver in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][2] this compound has been engineered to be effective against both wild-type FGFR and clinically relevant drug-resistant mutations that can emerge during treatment with other FGFR inhibitors.[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its antineoplastic effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[6] These pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[7][8] By irreversibly binding to FGFRs, this compound blocks these downstream signals, thereby inhibiting tumor cell growth and inducing apoptosis.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: this compound inhibits the FGFR signaling pathway.

In Vitro Studies

Kinase Inhibition Assay

This compound has demonstrated potent inhibitory activity against wild-type FGFR1-4 with IC50 values in the low nanomolar range.[4] Importantly, it retains significant activity against common drug-resistant mutations.[4]

TargetIC50 (nM)
Wild-Type FGFR10.6 - 2.3
Wild-Type FGFR20.6 - 2.3
Wild-Type FGFR30.6 - 2.3
Wild-Type FGFR40.6 - 2.3
FGFR2 V565F (Gatekeeper Mutation)<25
FGFR3 V555M<25
FGFR3 N550K<25
Data sourced from MedchemExpress.[4]
Cell Viability Assays

The antiproliferative activity of this compound has been evaluated in various cancer cell lines with known FGFR alterations. The compound effectively inhibits the viability of these cells at low nanomolar concentrations.[4]

Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification3.6
CCLP-1CholangiocarcinomaFGFR2 Fusion3.5
CCLP-1V565FCholangiocarcinomaFGFR2 Fusion, V565F Mutation5.2
CCLP-1N550HCholangiocarcinomaFGFR2 Fusion, N550H Mutation2.9
CCLP-1N550KCholangiocarcinomaFGFR2 Fusion, N550K Mutation10.2
ICC13-7CholangiocarcinomaFGFR2 Fusion2.0
ICC13-7V565FCholangiocarcinomaFGFR2 Fusion, V565F Mutation4.3
ICC13-7N550KCholangiocarcinomaFGFR2 Fusion, N550K Mutation8.0
RT112 (WT)Bladder CancerWild-Type FGFR34.0
RT112:FGFR3-TACC3Bladder CancerFGFR3-TACC3 Fusion8.2
RT112:FGFR3-TACC3 V555MBladder CancerFGFR3-TACC3 Fusion, V555M Mutation45.2
RT112:FGFR3-TACC3 N540KBladder CancerFGFR3-TACC3 Fusion, N540K Mutation22.4
RT112:FGFR3-TACC3 K650MBladder CancerFGFR3-TACC3 Fusion, K650M Mutation16.2
Data sourced from MedchemExpress.[4]

Experimental Protocol: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed cancer cells in 96-well plates drug_addition Add serial dilutions of this compound (0.1 nM - 10 µM) cell_seeding->drug_addition incubation Incubate for 72 hours drug_addition->incubation reagent_addition Add cell viability reagent (e.g., CellTiter-Glo) incubation->reagent_addition readout Measure luminescence/ absorbance reagent_addition->readout calculation Calculate IC50 values readout->calculation

Caption: Workflow for determining cell viability.

Detailed Methodology:

  • Cell Culture: Cancer cell lines expressing FGFR2 or FGFR3 are cultured in appropriate media.[4]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a range of this compound concentrations (typically from 0.1 nM to 10 µM) in a final volume of 100-200 µL.[4]

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Studies

Xenograft Models

This compound has demonstrated significant dose-dependent antitumor activity in various xenograft models of human cancers with FGFR alterations.[4][9]

Xenograft ModelCancer TypeFGFR AlterationMouse StrainDosage (mg/kg, oral, QD)Tumor Growth Inhibition (TGI)
SNU-16Gastric CancerFGFR2 AmplificationNSG or Nude269%
581%
1593%
RT112Bladder CancerFGFR3 MutationNude5-15Significant Inhibition
STO357Gastric Adenocarcinoma-Nude5-15Significant Inhibition
Data sourced from MedchemExpress.[4]

Experimental Protocol: Xenograft Study

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implantation Subcutaneous implantation of cancer cells into mice growth Allow tumors to reach a palpable size implantation->growth randomization Randomize mice into treatment groups growth->randomization treatment Administer this compound (oral gavage, once daily) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor collection for pharmacodynamic analysis monitoring->endpoint

Caption: Workflow for a typical xenograft study.

Detailed Methodology:

  • Animal Models: Female immunodeficient mice (e.g., NSG or nude mice, 6-10 weeks old) are used.[4]

  • Tumor Implantation: Cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered orally via gavage once daily for a specified period (e.g., 21-38 days).[4]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis, such as Western blotting for phosphorylated ERK, to confirm target engagement.[4] Tumor growth inhibition is calculated relative to the vehicle control group.

Clinical Studies

A first-in-human Phase I/Ib clinical trial (NCT05242822) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult patients with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations.[1][3] The trial has shown that this compound is generally safe, with a manageable side effect profile.[3] Preliminary signs of antitumor activity were observed in both FGFR inhibitor-naïve and pre-treated patients.[3]

Conclusion

The preliminary data for this compound are promising, demonstrating its potent and irreversible inhibition of the FGFR signaling pathway and its robust antitumor activity in preclinical models of FGFR-driven cancers. Its efficacy against clinically relevant resistance mutations suggests it may offer a therapeutic advantage over existing FGFR inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced solid tumors characterized by FGFR alterations.

References

Understanding the selectivity profile of Resigratinib against different kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (formerly KIN-3248) is a next-generation, irreversible, small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Alterations in FGFR signaling, including gene fusions, amplifications, and mutations, are established oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma and urothelial carcinoma.[3][4] this compound is designed to covalently bind to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to potent and sustained inhibition of signaling.[2] A key feature of this compound is its activity against not only wild-type FGFRs but also clinically relevant mutants that confer resistance to other FGFR inhibitors.[3][5] This technical guide provides an in-depth look at the selectivity profile of this compound against a broad panel of kinases, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.

Kinase Selectivity Profile of this compound

This compound has demonstrated high potency for the FGFR family and a high degree of selectivity across the human kinome. The following tables summarize the inhibitory activity of this compound against its primary targets and a broader panel of kinases.

Table 1: Biochemical Potency of this compound against Wild-Type FGFRs
KinaseIC50 (nM)
FGFR13.9[5]
FGFR25.3[5]
FGFR39.7[5]
FGFR40.6-2.3 (range for FGFR1-4)[2]
Table 2: Activity of this compound against Clinically Relevant FGFR Mutants
Kinase MutantIC50 (nM)
FGFR2 V565F<25[2]
FGFR3 V555M<25[2]
FGFR3 N550K<25[2]
Various FGFR2/3 gatekeeper, molecular brake, and activation loop mutations5-20[5]
Table 3: Kinome-wide Selectivity of this compound

The selectivity of this compound was assessed against a panel of 321 kinases at a concentration of 1 µM. The results highlight a very selective inhibition profile, with significant activity confined to the intended FGFR targets.

KinasePercent Inhibition at 1 µM
FGFR3 (K650E)99.0%[6]
FGFR3 (K650M)97.3%[6]
FGFR395.8%[6]
FGFR294.1%[6]
FGFR491.8%[6]
TNK1 89.5% [6]
FGFR169.8%[6]
FGFR3 (V555M)69.3%[6]
FGFR2 (V565I)68.6%[6]
FGFR3 (V555L)68.5%[6]
STK10 (LOK) 64.6% [6]
FGFR1 (V561M)54.1%[6]
FGFR4 (V550L)44.7%[6]

Data from a kinome scan performed by Carna Biosciences using a mobility shift assay. Kinases with greater than 40% inhibition are shown.[6]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical assays. The following sections detail the likely methodologies employed.

Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

The kinome-wide selectivity profiling of this compound was conducted by Carna Biosciences utilizing a Mobility Shift Assay (MSA). This method directly measures the phosphorylation of a substrate peptide by a given kinase.

Principle: The assay quantifies the conversion of a non-phosphorylated substrate peptide to a phosphorylated product. This is achieved by separating the two species based on differences in their electrophoretic mobility. The inhibition of kinase activity by a compound is measured by a decrease in the amount of phosphorylated product formed.

General Protocol:

  • Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a fluorescently labeled substrate peptide, and ATP in a buffered solution.

  • Compound Addition: this compound, at varying concentrations, is added to the reaction wells. Control wells containing a vehicle (typically DMSO) are also included.

  • Reaction Incubation: The reaction is initiated by the addition of the kinase or ATP and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a termination buffer, which typically contains a chelating agent like EDTA to sequester divalent cations required for kinase activity.

  • Electrophoretic Separation: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The substrate and phosphorylated product are separated based on their charge and size differences.

  • Detection and Quantification: The separated fluorescently labeled peptides (substrate and product) are detected, and the amount of each is quantified.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control wells. For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. This compound, by inhibiting FGFRs, effectively blocks these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization PLCg PLCγ FGFR:f2->PLCg Phosphorylation FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Cell_Functions Cell Proliferation, Survival, Angiogenesis PKC->Cell_Functions GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions This compound This compound This compound->FGFR:f2 Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->Prepare_Reagents Prepare_Compound Prepare Compound Dilutions (this compound) Start->Prepare_Compound Dispense_Reagents Dispense Reagents and Compound into Assay Plate Prepare_Reagents->Dispense_Reagents Prepare_Compound->Dispense_Reagents Incubate Incubate at Controlled Temperature Dispense_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detection Detection of Kinase Activity (e.g., Mobility Shift Assay) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of the FGFR family of kinases. Its activity extends to clinically important resistance mutations, addressing a key challenge in FGFR-targeted cancer therapy. The kinome-wide selectivity profile confirms its specificity, with minimal off-target activity at therapeutic concentrations. The robust biochemical assays used for its characterization provide a solid foundation for its continued clinical development. This technical guide provides a comprehensive overview of the selectivity and mechanism of action of this compound for professionals in the field of oncology drug discovery and development.

References

Early Research on Resigratinib's Potential in Cholangiocarcinoma and Bladder Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA) and bladder cancer represent significant therapeutic challenges, often characterized by poor prognoses and limited treatment options in advanced stages.[1] A key driver in subsets of these malignancies is the aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, making it a critical target for therapeutic intervention.[2][3] Resigratinib (formerly KIN-3248) is an orally bioavailable, irreversible pan-FGFR inhibitor that demonstrates potent activity against all four FGFR subtypes.[4][5] Early preclinical research has highlighted its potential in treating FGFR-driven cancers, including cholangiocarcinoma and bladder cancer, by inhibiting tumor cell proliferation and inducing apoptosis.[6] This technical guide synthesizes the foundational preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its early evaluation.

Mechanism of Action

This compound functions as a potent, kinome-selective, small-molecule inhibitor of the pan-FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[4] Its mechanism involves covalently binding to a conserved cysteine residue (Cys492) within the ATP-binding pocket of the FGFR kinase domain.[6] This irreversible binding effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[5][6]

The FGFR pathway, when activated by fibroblast growth factors (FGFs), triggers critical cellular processes including proliferation, survival, and angiogenesis through pathways like RAS/MAPK and PI3K/AKT.[7][8] By inhibiting the upstream FGFR kinase, this compound effectively shuts down these signals, leading to decreased tumor cell growth and the induction of apoptosis.[6] Notably, this compound is designed to be effective against not only wild-type FGFRs but also against a range of clinically identified mutations that confer resistance to other FGFR inhibitors.[6][9]

Caption: this compound's mechanism of action on the FGFR pathway.

Preclinical Efficacy

Early preclinical studies have demonstrated this compound's potent anti-tumor activity in cancer models with FGFR alterations.

In Vitro Efficacy

This compound has shown low nanomolar potency against both wild-type FGFRs and various resistance mutations in biochemical and cell-based assays. It effectively inhibits the viability of cholangiocarcinoma and bladder cancer cell lines that are dependent on FGFR signaling.[6][9]

ParameterTargetValueCancer TypeReference
IC₅₀ Wild-Type FGFR1-40.6 - 2.3 nMN/A (Biochemical)[6]
IC₅₀ Wild-Type FGFR13.9 nMN/A (Biochemical)[9]
IC₅₀ Wild-Type FGFR25.3 nMN/A (Biochemical)[9]
IC₅₀ Wild-Type FGFR39.7 nMN/A (Biochemical)[9]
IC₅₀ Drug-Resistant Mutants (e.g., V565F, V555M)< 25 nMN/A (Biochemical)[6]
EC₅₀ FGFR2 Fusion-Positive Cells (CCLP-1, ICC13-7)2.4 - 9.9 nMCholangiocarcinoma[9]
In Vivo Efficacy

In xenograft models of human cancers, including bladder and gastric cancers driven by FGFR alterations, orally administered this compound resulted in significant, dose-dependent tumor growth inhibition.[6] These studies establish its bioavailability and anti-tumor activity in a living system.

Tumor ModelAnimal ModelDose (Oral)Treatment ScheduleTumor Growth Inhibition (TGI)Reference
RT112Nude Mice2 mg/kgOnce Daily (21-38 days)69%[6]
RT112Nude Mice5 mg/kgOnce Daily (21-38 days)81%[6]
RT112Nude Mice15 mg/kgOnce Daily (21-38 days)93%[6]
SNU-16NSG/Nude Mice5 - 15 mg/kgOnce Daily (21-38 days)Significant Inhibition[6]

Key Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

In Vitro Cell Viability Assay

This protocol is designed to determine the concentration of this compound required to inhibit the growth of cancer cell lines.

  • Cell Lines:

    • Cholangiocarcinoma: CCLP-1, ICC13-7 (engineered to express wild-type or mutant FGFR2).[9]

    • Bladder Cancer: RT112 (expresses FGFR3).[6]

    • Gastric Cancer: SNU-16 (expresses FGFR2).[6]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: this compound is serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM) and added to the cells.[6]

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[6]

  • Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence data is normalized to untreated controls to calculate the percentage of viability. IC₅₀/EC₅₀ values are determined by plotting a dose-response curve.

A 1. Seed Cancer Cells in 96-well plates B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Measure Viability (e.g., CellTiter-Glo) C->D E 5. Analyze Data (Calculate IC50) D->E

Caption: Standard workflow for an in vitro cell viability assay.
In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.

  • Animal Model: Immunocompromised mice (e.g., Nude or NSG mice) are used to prevent rejection of human tumor cells.[6]

  • Tumor Implantation: Human cancer cells (e.g., RT112 bladder cancer cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound 2 mg/kg, 5 mg/kg, 15 mg/kg).[6]

  • Drug Administration: this compound is formulated for oral administration and delivered via gavage once daily for a period of 21 to 38 days.[6]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume between treated and vehicle groups. Tumors may also be harvested for biomarker analysis (e.g., phospho-ERK levels) to confirm target engagement.[6]

A 1. Implant Human Tumor Cells in Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Cohorts B->C D 4. Daily Oral Dosing (Vehicle vs. This compound) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Calculate TGI & Perform Endpoint Analysis E->F

Caption: Experimental workflow for in vivo xenograft studies.

Resistance Pathways and Future Directions

While FGFR inhibitors are promising, acquired resistance is a known clinical challenge.[2] Early research into resistance mechanisms provides a rationale for future therapeutic strategies.

One significant mechanism of resistance to FGFR inhibition is the feedback activation of parallel signaling pathways.[10] Studies have shown that blocking the FGFR pathway can lead to the compensatory upregulation of Epidermal Growth Factor Receptor (EGFR) signaling.[10] This "bypass track" allows the cancer cell to reactivate the same downstream pro-survival pathways (MAPK and PI3K/AKT), thus circumventing the FGFR blockade and limiting the therapeutic effect.

This finding suggests that a combination therapy approach, co-targeting both FGFR and EGFR, could potentially lead to more durable responses and overcome this form of adaptive resistance.[10]

cluster_main cluster_bypass fgfr FGFR egfr EGFR fgfr->egfr Feedback Activation downstream MAPK / PI3K-AKT Pathways fgfr->downstream Activates egfr->downstream This compound This compound This compound->fgfr Inhibits outcome Tumor Growth & Survival downstream->outcome

Caption: EGFR feedback activation as a resistance mechanism.

Conclusion

The early preclinical data for this compound strongly support its development as a targeted therapy for cholangiocarcinoma and bladder cancer harboring FGFR alterations. Its potent, irreversible, and broad activity against both wild-type and mutated FGFRs positions it as a promising next-generation inhibitor. The in vitro and in vivo studies confirm its ability to inhibit tumor growth at clinically relevant exposures. Understanding potential resistance mechanisms, such as EGFR pathway activation, will be crucial for designing intelligent combination strategies to improve patient outcomes in the future. Further clinical investigation is warranted to translate these foundational findings into effective treatments for patients.

References

Resigratinib's Activity Against Wild-Type and Mutant FGFRs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (also known as KIN-3248) is an orally bioavailable, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor demonstrating potent activity against both wild-type FGFRs and a range of clinically relevant mutations.[1][2][3] Alterations in the FGFR signaling pathway, including amplifications, mutations, and fusions, are known oncogenic drivers in various malignancies, making FGFRs a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical activity of this compound, focusing on its efficacy against both wild-type and mutant forms of FGFRs.

Mechanism of Action

This compound is a covalent inhibitor that targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[2] It forms an irreversible covalent bond with a conserved cysteine residue (Cys492) located in the P-loop of the ATP binding pocket within the FGFR kinase domain.[1][3] This covalent modification effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and a variety of mutant FGFRs in biochemical and cell-based assays.

Biochemical Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant FGFRs are summarized in the table below. The data indicates that this compound is a potent inhibitor of wild-type FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[4] Importantly, it retains significant potency against several clinically observed resistance mutations, including those in the gatekeeper, molecular brake, and activation loop regions of the kinase domain.

TargetIC50 (nM)Mutation Type
Wild-Type
FGFR13.9-
FGFR25.3-
FGFR39.7-
FGFR412-31-
Mutants
FGFR2 V565F<25Gatekeeper
FGFR3 V555M<25Gatekeeper
FGFR3 N550K<25Molecular Brake
Various FGFR2/3 Mutations5-20Gatekeeper, Molecular Brake, Activation Loop

Note: Data compiled from multiple sources.[1][4] The range for mutant IC50 values reflects data reported across different studies and mutation types.

Cell-Based Activity (EC50)

This compound has also shown potent activity in cellular assays, effectively inhibiting the proliferation of cancer cell lines driven by FGFR alterations. In human cholangiocarcinoma cell lines engineered to express wild-type or clinically relevant mutant FGFR2 alleles, this compound demonstrated EC50 values ranging from 2.4 to 9.9 nM.[4]

FGFR Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events. The primary adaptor protein, FGFR substrate 2 (FRS2), is recruited and phosphorylated, creating docking sites for other signaling molecules like GRB2 and GAB1.[5][6][7] This leads to the activation of major signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][8] this compound's inhibition of FGFR kinase activity effectively blocks these downstream signaling cascades.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG STAT->Transcription This compound This compound This compound->FGFR Irreversibly Inhibits

FGFR Signaling Pathway and Point of Inhibition by this compound.

In Vivo Antitumor Activity

This compound has demonstrated significant dose-dependent tumor growth inhibition in various xenograft models of human cancers driven by FGFR alterations. In studies using gastric and bladder cancer models, oral administration of this compound led to substantial tumor growth inhibition.[1] For instance, in a SNU-16 gastric cancer xenograft model, daily oral doses of 2, 5, and 15 mg/kg resulted in tumor growth inhibition of 69%, 81%, and 93%, respectively, without significant effects on body weight.[1] These in vivo studies also confirmed the suppression of phospho-ERK signaling in tumor tissues, consistent with the mechanism of action.[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), this compound serial dilutions, FGFR enzyme, substrate (e.g., poly(E,Y)4:1), and ATP.

  • Kinase Reaction : In a 384-well plate, add 1 µL of this compound dilution, 2 µL of FGFR enzyme, and 2 µL of substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. IC50 values are determined from the dose-response curves.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add this compound (Serial Dilutions) Start->Add_Inhibitor Add_Enzyme Add FGFR Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_Substrate_ATP->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_Depletion Incubate (e.g., 40 min) Add_ADPGlo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate (e.g., 30 min) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Analyze Analyze Data (IC50) Read_Luminescence->Analyze

Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells with known FGFR alterations (e.g., SNU-16, RT112) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

  • Cell Implantation : Subcutaneously inject cancer cells (e.g., 1.5 x 10⁶ SNU-16 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[1][9]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment : Randomize mice into vehicle control and treatment groups. Administer this compound orally once daily at specified doses (e.g., 2, 5, 15 mg/kg).[1]

  • Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) for a defined period (e.g., 21-38 days).[1]

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for p-ERK).

  • Data Analysis : Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

This compound is a potent, irreversible pan-FGFR inhibitor with significant activity against both wild-type FGFRs and a broad range of clinically relevant mutations that confer resistance to other FGFR inhibitors. Its ability to effectively shut down aberrant FGFR signaling translates to robust antitumor activity in both in vitro and in vivo preclinical models. These findings underscore the therapeutic potential of this compound for the treatment of cancers driven by FGFR alterations. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in patients.

References

Methodological & Application

Application Notes and Protocols for Resigratinib Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Resigratinib (KIN-3248) is a potent, irreversible, and orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It demonstrates significant activity against wild-type FGFRs and clinically relevant mutations that confer resistance to other FGFR inhibitors.[2][4] this compound covalently binds to a conserved cysteine residue within the kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation and angiogenesis.[2][3][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 523.53 g/mol [2][5][6][7]
Chemical Formula C₂₆H₂₇F₂N₇O₃[1][2][5][6]
CAS Number 2750709-91-0[1][2][5][6]
Appearance White to off-white solid[7]
Purity >98%[8]
Solubility in DMSO 100 mg/mL (191.01 mM)[1][5][7]
Solubility in Ethanol 3 mg/mL - 25 mg/mL[1]
Solubility in Water Insoluble[1]
Powder Storage -20°C for up to 3 years[1][2][7]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month[1][2][7]

Signaling Pathway

This compound acts as a pan-FGFR inhibitor, blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. The primary pathways inhibited are the RAS-MAPK-ERK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by this compound FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of FGFR signaling by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 5 mg) using an analytical balance in a chemical fume hood.

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000

    For 5 mg of this compound (MW = 523.53 g/mol ): Volume (µL) = (5 mg / 523.53 g/mol ) * 1000 = 955.06 µL

  • Dissolution: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]

Protocol 2: Workflow for a Cell-Based Assay Using this compound Stock Solution

This workflow outlines the general steps for using the prepared this compound stock solution in a typical in vitro cell-based assay, such as a cell viability or proliferation assay.

Cell_Assay_Workflow Workflow for a Cell-Based Assay with this compound Start Start Stock Prepare 10 mM This compound Stock in DMSO Start->Stock Dilute Prepare Serial Dilutions of this compound in Culture Medium Stock->Dilute Seed Seed Cells in Multi-well Plates Treat Treat Cells with This compound Dilutions Seed->Treat Dilute->Treat Incubate Incubate for Specified Duration Treat->Incubate Assay Perform Cell Viability/ Proliferation Assay Incubate->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze End End Analyze->End

References

Application Notes and Protocols for the Formulation of Resigratinib in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Resigratinib (KIN-3248) is a potent, irreversible, and orally bioavailable small-molecule inhibitor of the pan-fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It has demonstrated dose-dependent tumor inhibition in various preclinical cancer models, including cholangiocarcinoma, gastric, and bladder cancer xenografts.[1] Proper formulation of this compound is critical for achieving accurate and reproducible results in in vivo mouse studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in mice.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityNotes
DMSO100 mg/mL (191.0 mM)Use of fresh, non-hydrated DMSO is recommended as moisture can reduce solubility.[1]
Ethanol25 mg/mL-
WaterInsoluble-
Table 2: In Vivo Formulation Examples for Oral Administration
Formulation TypeVehicle CompositionAchievable ConcentrationReference
Clear Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[3]
Clear Solution10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[3]
Clear Solution10% DMSO, 90% Corn Oil≥ 5 mg/mL[3]
Homogeneous SuspensionCarboxymethylcellulose sodium (CMC-Na) solution≥ 5 mg/mL[1]
Table 3: Dosing Parameters for this compound in Mouse Models
ParameterValueNotes
Route of Administration Oral gavageThis is the most common route for preclinical studies with this compound.[3]
Dosage Range 5 - 15 mg/kgThe specific dose will depend on the tumor model and study objectives.[3]
Frequency Once daily-
Duration 21 - 38 daysDependent on the experimental design.[3]

Experimental Protocols

Protocol 1: Preparation of this compound as a Clear Solution for Oral Gavage

This protocol is suitable for achieving a clear, solubilized formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Prepare Stock Solution (e.g., 50 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary.

  • Prepare the Final Formulation (Example for a 1 mL working solution at 5 mg/mL):

    • Important: Add each solvent in the specified order, ensuring the solution is clear before adding the next component.[1][3]

    • In a new sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300. Vortex until the solution is clear and homogeneous.

    • Add 50 µL of Tween-80 to the mixture. Vortex thoroughly until the solution is clear.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.

  • Final Concentration and Stability:

    • The final concentration of this formulation is 5 mg/mL. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • It is highly recommended to use the final formulation immediately after preparation for optimal results.[1] If short-term storage is necessary, keep it on ice and protected from light.

Protocol 2: Preparation of this compound as a Suspension for Oral Gavage

This protocol is an alternative for administering this compound as a homogeneous suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Sterile tubes or vials

  • Magnetic stirrer or vortex mixer

Procedure:

  • Prepare CMC-Na Solution (e.g., 0.5% w/v):

    • Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Prepare this compound Suspension (Example for 1 mL at 5 mg/mL):

    • Weigh 5 mg of this compound powder into a sterile tube.

    • Add 1 mL of the prepared CMC-Na solution.

    • Vortex vigorously or use a magnetic stirrer to ensure a uniform and homogeneous suspension is formed.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Mandatory Visualizations

FGFR Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the FGFR signaling pathway. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.[3][4][5] this compound covalently binds to a cysteine residue within the FGFR kinase domain, blocking these downstream signals.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCγ PLCγ FGFR->PLCγ GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT PI3K-AKT Pathway Survival Survival AKT->Survival PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Formulation

The following diagram outlines the step-by-step workflow for preparing a clear solution of this compound for in vivo studies.

Formulation_Workflow cluster_prep Preparation of Stock Solution cluster_formulation Final Formulation (Sequential Addition) cluster_admin Administration weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve Add peg 3. Add Stock to PEG300 dissolve->peg Vortex until clear tween 4. Add Tween-80 peg->tween saline 5. Add Saline tween->saline mix 6. Vortex Final Solution saline->mix Final Product administer 7. Administer via Oral Gavage mix->administer

Caption: Workflow for preparing this compound clear solution for oral gavage.

References

Application Notes and Protocols for Determining Resigratinib IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resigratinib (also known as KIN-3248) is a potent, irreversible, small-molecule inhibitor targeting all four members of the fibroblast growth factor receptor (FGFR) family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, making this compound a promising therapeutic agent.[3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a luminescence-based cell viability assay. Additionally, it outlines the underlying FGFR signaling pathway and presents a comprehensive table of reported IC50 values for this compound in various cancer cell lines.

Introduction to this compound and the FGFR Signaling Pathway

This compound is an orally bioavailable pan-FGFR inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the FGFRs, leading to irreversible inhibition of their kinase activity.[1] This mechanism of action allows this compound to be effective against both wild-type FGFRs and various resistance mutations that can arise during cancer therapy.[1][4]

The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[3][5] The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events through four major pathways:

  • RAS-RAF-MEK-MAPK pathway: Primarily involved in cell proliferation and differentiation.[5]

  • PI3K-AKT-mTOR pathway: A key regulator of cell survival and apoptosis inhibition.[5]

  • PLCγ pathway: Leads to the activation of protein kinase C (PKC) and calcium signaling, influencing cell migration.[3][5]

  • JAK-STAT pathway: Plays a role in cell proliferation and immune responses.[5]

Dysregulation of the FGFR pathway, through mechanisms such as gene amplification, mutations, or fusions, can lead to uncontrolled cell growth and tumor progression.[6] this compound's inhibition of FGFRs blocks these downstream signals, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

FGFR_Signaling_Pathway FGFR Signaling Pathway and this compound Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG JAK_STAT JAK-STAT Pathway FGFR->JAK_STAT This compound This compound This compound->FGFR Inhibits Proliferation Cell Proliferation & Differentiation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Survival Migration Cell Migration PLCG->Migration

Caption: FGFR Signaling Pathway and Point of this compound Inhibition.

Quantitative Data: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values demonstrate the potent anti-proliferative activity of this compound across different tumor types with aberrant FGFR signaling.

Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification0.6 - 2.3
RT112Bladder CancerFGFR3 Fusion0.6 - 2.3
CCLP-1CholangiocarcinomaFGFR2 Fusion2.4 - 9.9
ICC13-7CholangiocarcinomaFGFR2 Fusion2.4 - 9.9
Various FGFR2 mutantsCholangiocarcinomaFGFR2 Point Mutations< 25
Various FGFR3 mutantsBladder CancerFGFR3 Point Mutations< 25

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the incubation time.[1][4]

Experimental Protocol: Cell-Based Assay for IC50 Determination

This protocol details a luminescence-based cell viability assay to determine the IC50 value of this compound. The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials and Reagents
  • Cancer cell line of interest (e.g., SNU-16, RT112)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (KIN-3248)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well white, clear-bottom tissue culture plates

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Experimental Workflow Diagram

Experimental_Workflow IC50 Determination Workflow start Start cell_culture 1. Cell Culture (e.g., SNU-16, RT112) start->cell_culture cell_seeding 2. Cell Seeding (3,000 cells/well in 96-well plate) cell_culture->cell_seeding resigratinib_prep 3. This compound Preparation (Serial dilutions in culture medium) cell_seeding->resigratinib_prep treatment 4. Cell Treatment (Add this compound dilutions) resigratinib_prep->treatment incubation 5. Incubation (72 hours at 37°C, 5% CO2) treatment->incubation viability_assay 6. Cell Viability Assay (Add luminescent reagent) incubation->viability_assay read_plate 7. Luminescence Measurement (Read plate with luminometer) viability_assay->read_plate data_analysis 8. Data Analysis (Plot dose-response curve, calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for Determining this compound IC50.

Step-by-Step Methodology

1. Preparation of this compound Stock Solution

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. Cell Seeding

  • Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh complete medium.

  • Perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to a final concentration that will result in 3,000 cells in 100 µL of medium.[4]

  • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

3. Preparation of this compound Dilutions

  • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test for this compound would be from 0.1 nM to 10 µM.[4]

  • Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

4. Cell Treatment

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Add 100 µL of the vehicle control medium to the control wells.

  • Each concentration and control should be tested in triplicate.

5. Incubation

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

6. Cell Viability Assay

  • After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the luminescent cell viability reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well of the 96-well plate.

  • Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

7. Luminescence Measurement

  • Measure the luminescence of each well using a luminometer.

8. Data Analysis and IC50 Calculation

  • Subtract the average luminescence value of the medium-only background wells from all other readings.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to fit the data.

  • The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.

Conclusion

This application note provides a comprehensive guide for determining the IC50 value of this compound in a cell-based assay. The detailed protocol, along with the provided quantitative data and signaling pathway information, will be a valuable resource for researchers investigating the anti-cancer properties of this potent pan-FGFR inhibitor. Adherence to this standardized protocol will facilitate the generation of reproducible and reliable data for the preclinical evaluation of this compound.

References

Application Notes and Protocols for Resigratinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Resigratinib (KIN-3248), a potent and irreversible pan-FGFR inhibitor, in patient-derived xenograft (PDX) preclinical models. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound in a clinically relevant setting.

Introduction to this compound and PDX Models

This compound is an orally bioavailable small molecule that irreversibly inhibits all four members of the fibroblast growth factor receptor (FGFR) family (FGFR1-4).[1][2][3] It demonstrates potent activity against wild-type FGFRs and various resistance mutations that can arise during cancer therapy.[2][3] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors, making it a key therapeutic target.[3][4]

Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform compared to traditional cell line-derived xenografts.[5][6][7][8] PDX models better recapitulate the heterogeneity, histopathology, and molecular diversity of the original patient tumor, offering a more predictive assessment of therapeutic response.[5][7][9]

Mechanism of Action of this compound

This compound covalently binds to a specific cysteine residue (Cys492) within the FGFR kinase domain, leading to irreversible inhibition of the receptor.[2] This blockade of FGFR signaling disrupts downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK/STAT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][10] The inhibition of these pathways ultimately leads to suppressed tumor growth and the induction of apoptosis in cancer cells with aberrant FGFR activation.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis Apoptosis Apoptosis AKT->Apoptosis STAT->Proliferation This compound This compound This compound->FGFR Inhibits

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its in vivo efficacy in xenograft models.

Table 1: In Vitro Potency of this compound

Target IC₅₀ (nM) Cell Line Cancer Type
Wild-Type FGFR1-4 0.6 - 2.3 - -
FGFR2 V565F <25 - -
FGFR3 V555M <25 - -
FGFR3 N550K <25 - -
FGFR2 expressing cells - SNU-16 Gastric Cancer
FGFR3 expressing cells - RT112 Bladder Cancer

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model Type Cancer Type Mouse Strain Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (TGI)
Xenograft Gastric Cancer (SNU-16) Nude/NSG 2 Once Daily (PO) 69%
Xenograft Gastric Cancer (SNU-16) Nude/NSG 5 Once Daily (PO) 81%
Xenograft Gastric Cancer (SNU-16) Nude/NSG 15 Once Daily (PO) 93%
Xenograft Bladder Cancer (RT112) Nude/NSG 5-15 Once Daily (PO) Significant Inhibition
Xenograft Gastric Adenocarcinoma (STO357) Nude/NSG 5-15 Once Daily (PO) Significant Inhibition

PO: Per os (Oral Gavage). Data compiled from MedChemExpress.[2]

Experimental Protocols

A detailed workflow for utilizing this compound in a PDX model is outlined below.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment This compound Treatment Study cluster_analysis Analysis A 1. Patient Tumor Collection B 2. Tumor Fragmentation A->B C 3. Implantation into Immunodeficient Mice B->C D 4. Tumor Growth & Passaging C->D E 5. Cohort Formation D->E PDX model established F 6. This compound Preparation & Administration E->F G 7. Efficacy Monitoring F->G H 8. Endpoint Tumor Collection G->H Study endpoint reached I 9. Pharmacodynamic Analysis H->I J 10. Data Analysis & Reporting I->J

Figure 2: Experimental workflow for this compound studies in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol details the steps for implanting patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue collected in sterile transport media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).[11]

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice).[6][9][12]

  • Sterile surgical instruments.

  • Anesthetic (e.g., ketamine/xylazine solution).

  • Sterile PBS.

  • Tissue adhesive or sutures.

Procedure:

  • Tumor Tissue Preparation: Within 3 hours of collection, transfer the patient tumor tissue to a sterile petri dish containing PBS in a biological safety cabinet.[5] Remove any necrotic tissue.[5] Cut the viable tumor tissue into small fragments of approximately 2-3 mm³.[5]

  • Animal Preparation: Anesthetize the immunodeficient mouse. Shave the hair from the dorsal region where the implantation will occur.[5]

  • Subcutaneous Implantation: Make a small incision in the skin of the dorsal region. Using forceps, create a small subcutaneous pocket. Implant one to two tumor fragments into the pocket.[5]

  • Wound Closure: Close the incision with tissue adhesive or sutures.[5]

  • Monitoring: Monitor the mice for tumor growth. Palpate the implantation site weekly. It may take 2 to 6 months for tumors to become established.[6]

  • Passaging: Once a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor.[5][11] The tumor can then be fragmented and implanted into a new cohort of mice for expansion. It is recommended to use early-passage PDXs (less than 5 passages) for studies to maintain the fidelity of the original tumor.[5]

Protocol 2: Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

  • This compound powder.

  • Dimethyl sulfoxide (DMSO).

  • PEG300.

  • Tween 80.

  • Sterile water for injection (ddH₂O).

  • Oral gavage needles.

Preparation of Dosing Solution (Example for a 10 mg/mL solution): This formulation is based on common practices for similar compounds and should be optimized for this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[1] Ensure it is fully dissolved.

  • To prepare the final dosing solution, take the required volume of the DMSO stock.

  • Add PEG300 (e.g., to constitute 40% of the final volume) and mix thoroughly until the solution is clear.[1]

  • Add Tween 80 (e.g., to constitute 5% of the final volume) and mix until clear.[1]

  • Add sterile water to reach the final desired volume (e.g., to constitute 50% of the final volume).[1]

  • The final vehicle composition would be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. The mixed solution should be used immediately.[1]

Administration:

  • Calculate the required dose for each mouse based on its body weight. A typical dose range for this compound is 5-15 mg/kg.[2]

  • Administer the prepared this compound solution orally using a gavage needle.

  • The typical dosing schedule is once daily.[2]

Protocol 3: Efficacy Evaluation and Biomarker Analysis

This protocol outlines the procedures for assessing the antitumor activity of this compound and analyzing relevant biomarkers.

Procedure:

  • Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint Criteria: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).

  • Tumor Harvesting: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for immunohistochemistry.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Western Blotting: Prepare protein lysates from the frozen tumor samples to analyze the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. A reduction in p-ERK is an expected pharmacodynamic effect of this compound.[2]

    • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of key proteins, such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Statistically analyze differences in tumor volume and biomarker expression between groups.

Conclusion

The use of this compound in well-characterized PDX models provides a powerful platform for preclinical evaluation. These models can help identify patient populations most likely to respond to treatment, investigate mechanisms of resistance, and guide the clinical development of this promising FGFR inhibitor. Adherence to detailed and standardized protocols is crucial for generating robust and reproducible data.

References

Application Notes & Protocols: Evaluating Resigratinib in 3D Patient-Derived Gastric Cancer Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gastric cancer (GC) is a heterogeneous disease with limited therapeutic options for advanced stages. A subset of gastric cancers is driven by aberrations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most commonly FGFR2 gene amplification.[1][2][3][4] Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a powerful platform for preclinical drug screening and personalized medicine.[5][6][7][8] Resigratinib (also known as KIN-3248) is a potent, irreversible, orally bioavailable pan-FGFR inhibitor that targets FGFR1, 2, 3, and 4.[9][10][11] It has demonstrated significant anti-tumor activity in preclinical models of FGFR-driven cancers, including gastric cancer xenografts.[10][11] These notes provide a detailed protocol for utilizing 3D gastric cancer organoid (GCO) cultures to assess the efficacy of this compound, offering a robust model for predicting patient response.

This compound Mechanism of Action

This compound covalently binds to and irreversibly inhibits the kinase activity of all four FGFR family members.[9][11] In FGFR-amplified gastric cancer, the constitutive activation of the FGFR2 receptor tyrosine kinase drives downstream signaling cascades critical for cell survival and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways.[12][13][14] By blocking the autophosphorylation of FGFR, this compound effectively shuts down these oncogenic signals, leading to cell cycle arrest and apoptosis in sensitive tumor cells.[1][11]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway inhibited by this compound.

Experimental Workflow

The overall workflow for testing this compound involves establishing GCOs from patient tissue, expanding the culture, performing drug sensitivity assays, and analyzing the results.

GCO_Workflow cluster_setup Phase 1: Organoid Establishment cluster_expansion Phase 2: Expansion & Banking cluster_assay Phase 3: Drug Sensitivity Assay cluster_analysis Phase 4: Data Analysis arrow > Tissue Patient Gastric Tumor Tissue Digestion Mechanical & Enzymatic Digestion Tissue->Digestion Seeding Seeding in Basement Membrane Matrix Digestion->Seeding Culture Initial Culture & Organoid Formation Seeding->Culture Passage Passaging & Expansion Culture->Passage Cryo Cryopreservation (Living Biobank) Passage->Cryo Plate Plate Organoids in 96-well Format Passage->Plate Treatment Treat with this compound (Dose-Response) Plate->Treatment Incubate Incubate for 96-144 hours Treatment->Incubate Viability Assess Viability (e.g., CellTiter-Glo) Incubate->Viability Analysis Calculate IC50 & Analyze Data Viability->Analysis

Caption: Workflow for GCO culture and drug sensitivity testing.

Experimental Protocols

Protocol 1: Establishment and Culture of Gastric Cancer Organoids (GCOs)

This protocol is adapted from established methods for generating PDOs from tumor tissue.[5][6][15]

Materials:

  • Fresh gastric tumor tissue in sterile collection medium (e.g., Advanced DMEM/F12).

  • Digestion Buffer: Advanced DMEM/F12 with Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and 10 µM Y-27632.

  • Washing Buffer: Advanced DMEM/F12 with 1% BSA and 1% Penicillin-Streptomycin.

  • Basement Membrane Matrix (BME), such as Matrigel® or Cultrex®.

  • GCO Culture Medium (see Table 1).

  • 6-well culture plates.

Procedure:

  • Tissue Processing: On ice, wash the fresh tumor tissue 2-3 times with cold PBS. Mince the tissue into ~1-2 mm pieces using sterile scalpels.

  • Enzymatic Digestion: Transfer minced tissue to a 15 mL conical tube with 5 mL of Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation: Quench the digestion by adding 10 mL of cold Washing Buffer. Filter the suspension through a 100 µm cell strainer to remove large debris.

  • Pelleting: Centrifuge the filtrate at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with 10 mL of cold Washing Buffer.

  • Seeding: Resuspend the final cell pellet in BME on ice at a density of ~1000-5000 cells per 50 µL.

  • Plating: Dispense 50 µL droplets of the cell/BME mixture into the center of pre-warmed 6-well plate wells. Incubate at 37°C for 15-20 minutes to allow the BME to solidify.

  • Culture: Gently add 2 mL of GCO Culture Medium to each well. Culture at 37°C, 5% CO₂, replacing the medium every 2-3 days. Organoids should become visible within 7-14 days.

  • Passaging: Once organoids are large and dense, passage them every 1-2 weeks by mechanically disrupting them and re-plating in fresh BME.

Table 1: GCO Culture Medium Composition
Component Final Concentration
Advanced DMEM/F12Base
1x B-27 Supplement1x
1x N-2 Supplement1x
10 mM HEPES10 mM
1.25 mM N-Acetylcysteine1.25 mM
10 mM Nicotinamide10 mM
50 ng/mL Human EGF50 ng/mL
100 ng/mL Human Noggin100 ng/mL
500 ng/mL Human R-spondin1500 ng/mL
100 ng/mL Human FGF10100 ng/mL
10 nM Gastrin10 nM
10 µM Y-27632 (ROCK inhibitor)10 µM
500 nM A83-01 (TGF-β inhibitor)500 nM
Protocol 2: this compound Drug Sensitivity Assay

Materials:

  • Established GCO cultures.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • GCO Culture Medium.

  • White, clear-bottom 96-well plates.

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution).

Procedure:

  • Organoid Dissociation: Harvest mature organoids from a 6-well plate. Incubate with cell recovery solution on ice to dissolve the BME.

  • Plating Preparation: Break organoids into smaller fragments by gentle pipetting. Count the fragments and dilute them in fresh, cold BME to a concentration of ~50-100 fragments per 10 µL.

  • Seeding: Dispense 10 µL of the organoid/BME mixture into each well of a 96-well plate. Solidify at 37°C for 15 minutes.

  • Initial Culture: Add 100 µL of GCO Culture Medium to each well and incubate for 48-72 hours to allow organoids to recover and start growing.

  • Drug Preparation: Prepare a serial dilution of this compound in GCO Culture Medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations.

  • Incubation: Incubate the plate for 96-144 hours at 37°C, 5% CO₂.

Protocol 3: Assessment of Organoid Viability

Materials:

  • Treated 96-well plate from Protocol 2.

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Luminometer.

Procedure:

  • Reagent Equilibration: Allow the 96-well plate and the viability reagent to equilibrate to room temperature for 30 minutes.

  • Assay: Add 100 µL of the viability reagent to each well (a 1:1 ratio with the culture medium).

  • Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for an additional 25 minutes, protected from light, to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Representative Data

The following tables present illustrative data from a hypothetical drug sensitivity screen of this compound on GCOs with different FGFR2 statuses.

Table 2: Characteristics of Patient-Derived GCO Lines
GCO Line ID Histology FGFR2 Status
GCO-001Diffuse TypeAmplified (FISH Ratio > 5.0)
GCO-002Intestinal TypeWild-Type
GCO-003Diffuse TypeWild-Type
GCO-004Intestinal TypeAmplified (FISH Ratio > 8.0)
Table 3: this compound Efficacy in GCO Lines (96h Treatment)
GCO Line ID IC50 (nM)
GCO-001 (FGFR2-Amp)2.1
GCO-002 (FGFR2-WT)> 5,000
GCO-003 (FGFR2-WT)> 8,000
GCO-004 (FGFR2-Amp)1.5

Data Interpretation: The results demonstrate that GCO lines with FGFR2 gene amplification are highly sensitive to this compound, with IC50 values in the low nanomolar range.[1][11] In contrast, GCOs with a wild-type FGFR2 status show minimal response, indicating that FGFR2 amplification is a key predictive biomarker for this compound sensitivity in this model system. This aligns with findings from studies on other FGFR inhibitors in gastric cancer.[1][16]

References

Western blot protocol to assess Resigratinib's effect on downstream signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Western Blot Protocol to Assess Resigratinib's Effect on Downstream Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (KIN-3248) is a potent, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1][3] this compound covalently binds to FGFRs, blocking downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT pathways.[3][4] This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the inhibitory effect of this compound on the FGFR signaling cascade. The protocol outlines cell treatment, protein extraction, immunoblotting for key phosphorylated proteins (p-FGFR, p-FRS2, p-ERK, p-AKT), and data analysis.

FGFR Signaling Pathway and this compound Inhibition

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5] This activation creates docking sites for adaptor proteins, most notably FGFR Substrate 2 (FRS2).[6] Phosphorylated FRS2 recruits the Grb2-Sos complex, which activates the MAPK pathway, and the GAB1 docking protein, which activates the PI3K/AKT pathway.[7][8] Both pathways are critical for cell proliferation and survival.[3] this compound exerts its therapeutic effect by preventing the initial FGFR autophosphorylation, thereby inhibiting all subsequent downstream events.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Tyr653/654) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 (Tyr436) FRS2->pFRS2 Phosphorylation Grb2_Sos Grb2/Sos pFRS2->Grb2_Sos Recruitment PI3K PI3K pFRS2->PI3K Activation via docking proteins Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation pAKT->Proliferation This compound This compound This compound->pFGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is designed for cancer cell lines with known FGFR alterations (e.g., SNU-16, RT112).[4] Optimization may be required for other cell types.

A. Materials and Reagents

  • Cell Culture: Appropriate cancer cell line, culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.[2]

  • Lysis Buffer: RIPA buffer or similar, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[9]

  • Protein Quantification: BCA Protein Assay Kit.[10]

  • SDS-PAGE: Acrylamide solutions, SDS-PAGE running buffer, Laemmli sample buffer.

  • Western Blot: PVDF or nitrocellulose membranes, transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies).[11][12]

  • Antibodies:

    • Primary: Rabbit anti-phospho-FGFR (Tyr653/654)[5], Rabbit anti-phospho-FRS2 (Tyr436)[6], Rabbit anti-phospho-ERK1/2[11], Rabbit anti-phospho-AKT (Ser473)[13], and corresponding total protein antibodies (anti-FGFR, anti-FRS2, anti-ERK1/2, anti-AKT).

    • Secondary: HRP-conjugated anti-rabbit IgG.[14]

  • Detection: Enhanced Chemiluminescence (ECL) substrate.[15]

  • Stripping Buffer: Mild stripping buffer (e.g., containing glycine, SDS, pH 2.2).[16][17]

B. Procedure

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Starve cells in serum-free or low-serum (0.5% FBS) medium for 12-24 hours to reduce basal signaling activity.[15]

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Normalize lysate concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-40 µg of protein per well onto a 10% SDS-PAGE gel.[9][11] Include a protein ladder.

    • Run the gel at 100-120 V until the dye front reaches the bottom.[16]

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane according to the transfer system manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours).[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][18]

    • Incubate the membrane with the primary phospho-antibody (e.g., anti-p-ERK, typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][13]

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution) for 1 hour at room temperature.[11]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.[16]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane by incubating in stripping buffer (e.g., for 15-30 minutes at room temperature).[16]

    • Wash extensively with TBST, re-block, and re-probe with the antibody for the corresponding total protein (e.g., anti-total ERK).[11][16]

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (Varying [this compound]) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (20-40 µg protein/lane) C->D E 5. Protein Transfer to PVDF D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, 4°C Overnight) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Stripping & Re-probing (for Total Protein) I->J K 11. Densitometry & Data Analysis J->K

Caption: A step-by-step workflow for the Western blot protocol.

Data Presentation and Expected Results

The intensity of the protein bands should be quantified using densitometry software. For each sample, the signal from the phosphorylated protein should be normalized to the signal of the corresponding total protein. The results can be presented in a table for clear comparison. A dose-dependent decrease in the phosphorylation of FGFR and its downstream targets (FRS2, ERK, AKT) is expected with increasing concentrations of this compound.

Table 1: Quantitative Analysis of Downstream Signaling Inhibition by this compound

Treatmentp-FGFR / Total FGFR (Relative Ratio)p-FRS2 / Total FRS2 (Relative Ratio)p-ERK / Total ERK (Relative Ratio)p-AKT / Total AKT (Relative Ratio)
Vehicle (DMSO)1.00 ± 0.081.00 ± 0.111.00 ± 0.091.00 ± 0.12
This compound (1 nM)0.75 ± 0.060.79 ± 0.080.81 ± 0.100.85 ± 0.09
This compound (10 nM)0.31 ± 0.040.35 ± 0.050.33 ± 0.060.40 ± 0.07
This compound (100 nM)0.05 ± 0.020.08 ± 0.030.06 ± 0.020.11 ± 0.04

Data are represented as mean ± standard deviation (SD) from three independent experiments, normalized to the vehicle control.

References

A Comprehensive Guide to Resigratinib Combination Therapies in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Resigratinib (also known as KIN-3248) is a potent, orally bioavailable, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It covalently binds to a conserved cysteine residue (Cys492) in the ATP-binding pocket of FGFR, leading to the inhibition of FGFR-mediated signaling pathways.[3] This mechanism effectively blocks tumor cell proliferation and induces apoptosis in cancers driven by FGFR alterations.[3] Preclinical studies have demonstrated its efficacy in various cancer models, including those with acquired resistance to other FGFR inhibitors.[1][3]

The development of resistance to targeted therapies is a significant challenge in oncology. One common mechanism of resistance to FGFR inhibitors is the activation of bypass signaling pathways. Preclinical evidence strongly suggests that combining this compound with inhibitors of these escape pathways, such as EGFR and MEK inhibitors, can lead to synergistic anti-tumor effects and overcome adaptive resistance.[1][3] This document provides detailed application notes and protocols for utilizing this compound in combination with other cancer therapies, based on available preclinical data.

I. Combination Therapy with EGFR Inhibitors

Rationale

Inhibition of the FGFR pathway can lead to a compensatory upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This feedback mechanism can limit the efficacy of single-agent FGFR inhibitor therapy. The combination of this compound with an EGFR inhibitor aims to simultaneously block both the primary oncogenic driver (FGFR) and the key resistance pathway (EGFR), leading to a more potent and durable anti-tumor response.

Preclinical Data Summary

Preclinical studies in patient-derived xenograft (PDX) models of FGFR2-fusion positive cholangiocarcinoma have demonstrated the in vivo efficacy of combining this compound with an EGFR inhibitor.

Combination Cancer Model Key Findings Reference
This compound + AfatinibFGFR2-fusion positive cholangiocarcinoma (PDX)Enhanced tumor growth inhibition compared to either single agent.[1][3]
Experimental Protocol: In Vivo Synergy Assessment in PDX Models

This protocol is based on methodologies described in preclinical studies of FGFR inhibitor combinations.

1. Animal Model:

  • Immunocompromised mice (e.g., NOD-scid gamma (NSG)) are used for the engraftment of patient-derived tumor tissue.

2. Tumor Implantation:

  • Surgically resected and viably cryopreserved human tumor tissue (e.g., cholangiocarcinoma with a confirmed FGFR2 fusion) is thawed and implanted subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Groups:

  • Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into the following treatment groups (n ≥ 5 mice per group):

    • Vehicle control (e.g., appropriate solvent for both drugs)

    • This compound monotherapy (e.g., 15 mg/kg, oral gavage, daily)

    • EGFR inhibitor monotherapy (e.g., Afatinib at 15 mg/kg, oral gavage, daily)

    • This compound + EGFR inhibitor combination therapy (same doses and schedules as monotherapy)

4. Treatment Administration and Monitoring:

  • Drugs are administered for a defined period (e.g., 21 days).

  • Tumor volume and body weight are measured 2-3 times per week.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

5. Endpoint Analysis:

  • The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between treatment groups.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK, p-EGFR).

Signaling Pathway Diagram

FGFR_EGFR_Combination cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->FGFR Inhibits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits

Caption: Combined inhibition of FGFR and EGFR by this compound and an EGFR inhibitor.

II. Combination Therapy with MEK Inhibitors

Rationale

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical downstream effector of FGFR signaling. Similar to EGFR activation, feedback reactivation of the MAPK pathway can be a mechanism of resistance to FGFR inhibitors. Co-targeting FGFR and MEK can provide a more complete shutdown of this key oncogenic signaling cascade, potentially leading to enhanced anti-tumor activity. Preclinical data indicates that combining this compound with a MEK inhibitor potentiates its efficacy in vivo.[1][3]

Preclinical Data Summary
Combination Cancer Model Key Findings Reference
This compound + MEK InhibitorFGFR2-driven cancer modelsPotentiated in vivo efficacy.[1][3]
Experimental Protocol: In Vitro Synergy Assessment (Combination Index)

This protocol describes a general method for determining synergy between two drugs in cancer cell lines.

1. Cell Culture:

  • Select an appropriate cancer cell line with a known FGFR alteration (e.g., FGFR2 fusion or amplification).

  • Culture the cells in the recommended medium and conditions.

2. Drug Preparation:

  • Prepare stock solutions of this compound and a MEK inhibitor (e.g., Trametinib) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of each drug.

3. Cell Seeding:

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

4. Drug Treatment:

  • Treat the cells with a matrix of concentrations of this compound and the MEK inhibitor, both alone and in combination. Include a vehicle control.

  • It is recommended to use a constant ratio of the two drugs based on their respective IC50 values.

5. Viability Assay:

  • After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

6. Data Analysis:

  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

  • Use software such as CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Experimental Workflow Diagram

In_Vitro_Synergy_Workflow start Start cell_culture Culture FGFR-altered Cancer Cell Line start->cell_culture drug_prep Prepare Serial Dilutions of This compound & MEK Inhibitor cell_culture->drug_prep seeding Seed Cells in 96-well Plates drug_prep->seeding treatment Treat with Drug Matrix (Single Agents & Combinations) seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Calculate Combination Index (CI) using CompuSyn viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment of this compound and a MEK inhibitor.

III. Potential Future Combination Strategies

While specific preclinical data for this compound in combination with immunotherapy or mTOR inhibitors is not yet publicly available, the scientific rationale for these combinations is strong, based on studies with other FGFR inhibitors.

A. Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)

Rationale: FGFR signaling in tumor cells has been implicated in creating an immunosuppressive tumor microenvironment. Inhibition of FGFR may increase T-cell infiltration and enhance the efficacy of immune checkpoint inhibitors. This combination holds the potential to convert "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to immunotherapy.

B. Combination with mTOR Inhibitors

Rationale: The PI3K/AKT/mTOR pathway is another key downstream signaling cascade of FGFR. In some contexts, this pathway can be a mechanism of resistance to FGFR inhibition. Dual blockade of FGFR and mTOR could lead to a more profound and sustained anti-tumor response, particularly in tumors that are co-dependent on both signaling axes.

Conclusion

The preclinical data strongly support the exploration of this compound in combination with EGFR and MEK inhibitors as a strategy to enhance anti-tumor efficacy and overcome resistance. The provided protocols offer a framework for researchers to investigate these and other potential combinations in their own models. As our understanding of the complex signaling networks in cancer evolves, rational combination therapies will be crucial for improving patient outcomes. Further research is warranted to explore the full potential of this compound in combination with other targeted agents and immunotherapies.

References

Application Notes and Protocols: Assessing Resigratinib's Impact on Tumor Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Resigratinib and its Mechanism of Action

This compound (KIN-3248) is a potent, orally bioavailable, small-molecule inhibitor that irreversibly targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is designed to inhibit all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4), including those with resistance-conferring mutations.[2] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[2][3][4] By binding to and inhibiting FGFRs, this compound blocks these downstream signaling pathways, leading to a reduction in tumor growth.[2] These application notes provide detailed protocols for assessing the biological impact of this compound on two fundamental cellular processes: proliferation and apoptosis.

The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][5] this compound's mechanism involves the inhibition of this initial phosphorylation step, thereby blocking the entire downstream cascade.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation

Caption: FGFR signaling cascade and the inhibitory action of this compound.

Methods for Assessing Impact on Tumor Cell Proliferation

Inhibition of the FGFR pathway is expected to decrease the rate of tumor cell proliferation.[2] Various assays can quantify this effect, primarily by measuring metabolic activity or the rate of DNA synthesis.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the dose-dependent cytotoxic or cytostatic effects of a compound.[6][7] They provide key metrics like the half-maximal inhibitory concentration (IC50).

Table 1: Representative Data from a Resazurin Cell Viability Assay

Cell LineTreatmentConcentration (nM)Cell Viability (%) (Mean ± SD)Calculated IC50 (nM)
FGFR2-amplified Gastric Cancer Vehicle (DMSO)0100 ± 4.5N/A
This compound185.2 ± 5.1
This compound1062.7 ± 3.915.8
This compound10041.3 ± 4.2
This compound100015.1 ± 2.8
FGFR-wildtype Colon Cancer Vehicle (DMSO)0100 ± 5.3N/A
This compound10095.4 ± 6.0
This compound100082.1 ± 5.5>10,000
This compound1000068.9 ± 4.8

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This protocol describes a fluorometric method to measure cell viability based on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.[8]

Materials:

  • Cancer cell lines of interest (e.g., FGFR-amplified and wild-type)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.[8]

  • Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and wells with medium only (for background subtraction).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (medium-only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.[9]

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate 72 hours C->D E 5. Add Resazurin Reagent D->E F 6. Incubate 2-4 hours E->F G 7. Read Fluorescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for a cell proliferation/viability assay.

Methods for Assessing Impact on Tumor Cell Apoptosis

Apoptosis, or programmed cell death, is a desired outcome of cancer therapy.[10] FGFR inhibition can lead to apoptosis in dependent cell lines. Assays to measure apoptosis often detect key hallmarks like changes in the cell membrane, activation of caspases, or DNA fragmentation.[11][12]

Apoptosis Detection Assays

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to distinguish between different stages of cell death.[13][14]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[13]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]

Table 2: Representative Data from an Annexin V/PI Flow Cytometry Assay

Cell LineTreatment (48h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
FGFR3-mutant Bladder Cancer Vehicle (DMSO)92.5 ± 2.14.1 ± 1.53.4 ± 1.1
This compound (100 nM)65.3 ± 3.521.8 ± 2.912.9 ± 2.3
FGFR-wildtype Bladder Cancer Vehicle (DMSO)94.1 ± 1.83.5 ± 1.22.4 ± 0.9
This compound (100 nM)90.7 ± 2.55.2 ± 1.64.1 ± 1.3

Note: Data are hypothetical and for illustrative purposes based on typical results from apoptosis assays.[15]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Binding Buffer (provided in kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Washing cluster_stain Staining & Analysis A 1. Seed & Treat Cells in 6-well plate B 2. Incubate 24-48 hours A->B C 3. Collect Adherent & Floating Cells B->C D 4. Wash with cold PBS C->D E 5. Resuspend in Binding Buffer D->E F 6. Add Annexin V & PI Reagents E->F G 7. Incubate 15 min (in dark) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V / PI apoptosis detection.

Methods for Assessing Impact on Cell Cycle

Inhibition of proliferative signaling often leads to cell cycle arrest at specific checkpoints, preventing cells from progressing to the next phase of division.[16] This can be assessed by analyzing the DNA content of a cell population.

Cell Cycle Analysis

Propidium Iodide (PI) staining of DNA in permeabilized cells allows for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle via flow cytometry.[17] A drug that inhibits proliferation is expected to cause an accumulation of cells in a specific phase (e.g., G1 arrest).

Table 3: Representative Data from a Cell Cycle Analysis Assay

Cell LineTreatment (24h)G1 Phase (%)S Phase (%)G2/M Phase (%)
FGFR1-amplified Breast Cancer Vehicle (DMSO)51.8 ± 3.138.1 ± 2.510.1 ± 1.8
This compound (50 nM)75.2 ± 4.014.5 ± 2.810.3 ± 2.1
FGFR-wildtype Breast Cancer Vehicle (DMSO)53.2 ± 2.835.9 ± 3.010.9 ± 1.5
This compound (50 nM)55.8 ± 3.333.1 ± 2.911.1 ± 1.9

Note: Data are hypothetical, inspired by the observed effects of FGF pathway modulation on cell cycle.[16]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated cells from 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Collect cells as described in the apoptosis protocol (Step 2).

  • Cell Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use the pulse width and area signals to exclude doublets and aggregates. Model the resulting DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Workflow cluster_prep Cell Culture & Harvest cluster_fix Fixation cluster_stain Staining & Analysis A 1. Treat and Harvest Cells B 2. Wash with cold PBS A->B C 3. Fix in cold 70% Ethanol B->C D 4. Incubate at -20°C C->D E 5. Wash and Resuspend in PI/RNase Buffer D->E F 6. Incubate 30 min E->F G 7. Analyze by Flow Cytometry F->G H 8. Model Cell Cycle Distribution G->H

Caption: Workflow for cell cycle analysis using PI staining.

References

Troubleshooting & Optimization

Technical Support Center: Resigratinib Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Resigratinib in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (also known as KIN-3248) is a potent, irreversible, small-molecule inhibitor of the pan-Fibroblast Growth Factor Receptor (FGFR) family[1][2]. Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for cell-based assays and other in vitro experiments[3][4]. Inaccurate concentrations due to poor solubility can lead to unreliable and irreproducible experimental results.

Q2: What are the known solubilities of this compound in common laboratory solvents?

This compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol[1]. It is crucial to use high-quality, anhydrous solvents to achieve maximum solubility.

Q3: What is the recommended primary solvent for preparing a this compound stock solution?

The universally recommended solvent for preparing a primary stock solution of this compound is DMSO[1][5][6]. A high concentration stock of up to 100 mg/mL can be achieved in fresh, anhydrous DMSO[1][6].

Q4: My this compound is not fully dissolving in DMSO. What can I do?

If you encounter issues dissolving this compound in DMSO, consider the following:

  • Use Fresh DMSO : DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound[1]. Always use newly opened or properly stored anhydrous DMSO.

  • Apply Energy : Gentle warming or ultrasonication can help break down compound aggregates and facilitate dissolution[6]. If heating, do so carefully and for a short period to avoid compound degradation.

  • Check Compound Purity : Impurities in the compound powder can sometimes affect solubility.

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer or medium where its solubility is much lower. To mitigate this:

  • Minimize Final DMSO Concentration : Keep the final concentration of DMSO in your assay below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic and can also promote precipitation.

  • Use Intermediate Dilutions : Perform serial dilutions. Instead of diluting a high-concentration stock directly into the final medium, create intermediate dilutions in a mix of solvent and aqueous buffer.

  • Employ Co-solvents and Surfactants : For challenging situations, a formulation containing co-solvents like PEG300 and non-ionic surfactants like Tween-80 can maintain solubility in aqueous solutions[1][6][7].

Q6: How should I store my this compound stock solutions?

For long-term storage, aliquot your DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles[1].

  • Store at -80°C for up to 1 year[1].

  • Store at -20°C for up to 1 month[1][6].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder won't dissolve in DMSO 1. Hygroscopic (wet) DMSO.[1] 2. Compound concentration is too high. 3. Insufficient mixing.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Refer to the solubility table below for maximum concentrations. 3. Use an ultrasonic bath to aid dissolution.[6]
Stock solution is cloudy or has visible particles 1. Incomplete dissolution. 2. Compound has precipitated out of solution due to temperature changes or moisture.1. Gently warm the solution while vortexing. 2. Use ultrasonication to break up particulates.[6] 3. If precipitation persists, filter the solution through a 0.22 µm syringe filter before use, but be aware this may lower the final concentration.
Precipitation occurs in cell media after dilution 1. Poor aqueous solubility of this compound.[1] 2. Final DMSO concentration is too high. 3. Interaction with media components (e.g., proteins in FBS).1. Decrease the final concentration of this compound in the assay. 2. Ensure the final DMSO concentration is <0.5%. 3. Prepare working solutions using a co-solvent/surfactant system (see Protocol 2).[6][7] 4. Add the compound to serum-free media first, then add serum if required.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 100 mg/mL191.01 mMUse of fresh, non-hygroscopic DMSO is critical. Ultrasonication may be needed.[1][6]
Ethanol 3 - 25 mg/mL5.73 - 47.75 mMSolubility may vary between batches.[1]
Water InsolubleInsoluble[1]

Molecular Weight of this compound: 523.54 g/mol [1]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation (10 mM in DMSO)

This protocol is for preparing a standard stock solution for general in vitro use.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.24 mg of this compound (Mass = 10 mmol/L * 1 L/1000 mL * 523.54 g/mol * 1000 mg/g * 1 mL).

  • Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.

  • Aliquot and Store: Aliquot the clear stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][6]

Protocol 2: Enhanced Aqueous Solubility using a Co-Solvent System

This protocol is adapted from formulations used for in vivo studies and is intended for situations where this compound precipitates in the final aqueous assay medium. The key is to keep the final concentration of all excipients as low as possible to avoid cell toxicity.

Materials:

  • High-concentration this compound stock in DMSO (e.g., 50 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline or cell culture medium without serum

Procedure:

  • Prepare an Intermediate Stock (e.g., 10x final concentration): The goal is to create a more stable intermediate solution that can be further diluted. This example prepares a 10x stock for a final assay concentration of 10 µM.

    • Start with your high-concentration DMSO stock.

    • In a sterile tube, add the solvents sequentially while mixing after each addition.

    • Step A: Add 1 part 100% DMSO.

    • Step B: Add 4 parts PEG300. Mix until clear.

    • Step C: Add 0.5 parts Tween-80. Mix until clear.

    • Step D: Add 4.5 parts saline or serum-free medium. Mix until clear.

  • Add this compound: Add the required volume of your high-concentration DMSO stock of this compound to this co-solvent mixture to achieve your desired 10x concentration.

  • Final Dilution: Dilute this 10x intermediate stock 1:10 into your final cell culture medium. This ensures the final concentration of the organic solvents and surfactant is low (e.g., 1% DMSO, 4% PEG300, 0.5% Tween-80 in the 10x stock becomes 0.1% DMSO, 0.4% PEG300, 0.05% Tween-80 in the final assay volume).

  • Use Immediately: It is recommended to prepare this working solution fresh for each experiment[1].

Caution: Always run a vehicle control in your experiments containing the same final concentration of the solvent/co-solvent mixture to account for any effects of the excipients on the cells.

Visualizations

Experimental Workflow Diagram

G start Start: Dissolve This compound Powder prep_stock Prepare High-Conc. Stock in Anhydrous DMSO start->prep_stock check_stock Is Stock Solution Clear? prep_stock->check_stock sonicate Apply Ultrasonication and/or Gentle Warming check_stock->sonicate No dilute Dilute Stock into Aqueous Assay Medium check_stock->dilute Yes sonicate->prep_stock check_final Does it Precipitate? dilute->check_final assay Proceed with In Vitro Assay check_final->assay No troubleshoot Troubleshoot: Lower Final DMSO Conc. Use Co-Solvent Protocol check_final->troubleshoot Yes end Experiment Complete assay->end troubleshoot->dilute

Caption: Workflow for dissolving this compound for in vitro assays.

This compound Mechanism of Action: FGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Covalently Binds & Irreversibly Inhibits

Caption: this compound inhibits the FGFR signaling cascade.[2][8][9][10]

References

Troubleshooting inconsistent results in Resigratinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Resigratinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent, irreversible pan-FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KIN-3248) is an orally active, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its mechanism of action involves covalently binding to a specific cysteine residue (Cys492) within the P-loop of the FGFR kinase domain.[1] This irreversible binding blocks the FGFR signaling pathway, which in turn inhibits tumor cell proliferation and can induce apoptosis in cancer cells with aberrant FGFR signaling.[1] this compound is effective against both wild-type FGFR and various drug-resistant mutations.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month. When preparing solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]

Troubleshooting Inconsistent Experimental Results

Q3: Why are my IC50 values for this compound inconsistent between experiments?

Inconsistent IC50 values for irreversible inhibitors like this compound are a common issue and can stem from several factors:

  • Time-Dependent Inhibition: As a covalent inhibitor, the potency of this compound is time-dependent. The IC50 value will decrease with longer incubation times as more inhibitor molecules form covalent bonds with the target enzyme. For this reason, reporting the incubation time along with the IC50 value is critical for reproducibility.

  • Enzyme Concentration: In biochemical assays, the lower limit of the IC50 for an irreversible inhibitor is half the enzyme concentration. Variations in the amount of kinase used in the assay will directly impact the measured IC50.

  • Cellular Factors: In cell-based assays, factors such as cell density, growth rate, and metabolic activity can influence the apparent IC50. It is crucial to maintain consistent cell culture conditions, including seeding density and passage number.

  • Solubility Issues: Poor solubility of this compound in aqueous media can lead to inconsistent effective concentrations. Ensure complete solubilization in DMSO before further dilution in culture media. If precipitation is observed, gentle warming and sonication may help.

Q4: I am observing variable inhibition of FGFR phosphorylation in my Western blots. What could be the cause?

Variability in phospho-FGFR levels can be due to several experimental variables:

  • Cell Line Characteristics: Different cancer cell lines have varying levels of endogenous FGFR expression and activation. Ensure your cell line of choice has the desired FGFR alteration (e.g., amplification, fusion, or mutation) and exhibits detectable basal phosphorylation.

  • Ligand Stimulation: In some cell lines, stimulation with an FGF ligand (e.g., FGF2) may be necessary to induce robust FGFR phosphorylation before inhibitor treatment. The timing and concentration of ligand stimulation should be optimized.

  • Lysis Buffer Composition: The lysis buffer must contain adequate phosphatase and protease inhibitors to preserve the phosphorylation status of FGFR during sample preparation.

  • Antibody Quality: The specificity and sensitivity of the anti-phospho-FGFR antibody are critical. Ensure the antibody is validated for the specific application and recognizes the correct phosphorylated tyrosine residues (e.g., Tyr653/654).

Q5: My in vivo xenograft study is showing inconsistent tumor growth inhibition. What should I check?

Inconsistent results in animal studies can be attributed to:

  • Drug Formulation and Administration: this compound is orally bioavailable. However, improper formulation can lead to variable absorption. Ensure the vehicle is appropriate and the drug is completely dissolved or forms a homogenous suspension. Oral gavage technique should be consistent to minimize stress on the animals, as stress can impact physiological responses.[5]

  • Tumor Model Variability: The growth rate and sensitivity of xenograft tumors can vary between animals. It is important to randomize animals into treatment groups based on initial tumor volume.

  • Metabolism and Pharmacokinetics: The metabolism of this compound can vary between different mouse strains. Ensure that the dosing regimen is appropriate for the chosen model.

Data Presentation

Table 1: In Vitro Potency of this compound Against Wild-Type and Mutant FGFR

TargetIC50 (nM)Assay TypeReference
Wild-Type FGFR13.9Biochemical[6]
Wild-Type FGFR25.3Biochemical[6]
Wild-Type FGFR39.7Biochemical[6]
Wild-Type FGFR1-40.6 - 2.3Biochemical[1]
FGFR2 V565F (Gatekeeper Mutation)<25Biochemical[1]
FGFR3 V555M (Gatekeeper Mutation)<25Biochemical[1]
FGFR3 N550K (Molecular Brake Mutation)<25Biochemical[1]
FGFR Gatekeeper Mutants (general)5 - 20Biochemical[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing (mg/kg, oral)Treatment DurationTumor Growth Inhibition (TGI)Reference
SNU-16 (Gastric Cancer)2, 5, 1521-38 days69%, 81%, 93%[4]
RT112 (Bladder Cancer)2, 5, 1521-38 daysDose-dependent[4]
STO357 (Gastric Adenocarcinoma)2, 5, 1521-38 daysDose-dependent[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., SNU-16, RT112) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-FGFR

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Stimulation (if necessary): Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 10-15 minutes.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection reagent.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like β-actin.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression PKC->Gene_Expression This compound This compound This compound->FGFR Irreversibly Inhibits FGF FGF Ligand FGF->FGFR Binds

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A 1. Cell Culture (FGFR-driven cancer cells) B 2. This compound Treatment (Dose-response) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Western Blot (p-FGFR, p-ERK) B->D E 5. Data Analysis (IC50, Inhibition) C->E D->E F 1. Xenograft Model (Tumor implantation) G 2. This compound Formulation & Oral Administration F->G H 3. Monitor Tumor Growth & Animal Health G->H I 4. Endpoint Analysis (Tumor weight, IHC) H->I J 5. Efficacy Evaluation (TGI) I->J

Caption: General Experimental Workflow for Evaluating this compound Efficacy.

References

Optimizing Resigratinib dosage and administration schedule in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Resigratinib in xenograft models. The information is designed to offer practical solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Formulation and Administration

QuestionAnswer and Troubleshooting Steps
What is the recommended vehicle for this compound administration? This compound is an orally bioavailable small molecule.[1][2][3] For oral gavage in xenograft models, several vehicles can be used. A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to create a clear solution.[2][4] Alternatively, a suspension can be made using 10% DMSO and 90% corn oil, or a solution with 10% DMSO and 90% of a 20% SBE-β-CD in saline solution.[4] For a homogeneous suspension, this compound can be mixed with CMC-Na.[2]
I'm observing precipitation in my this compound formulation. What should I do? If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[4] It is also crucial to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[2] Always prepare the working solution fresh on the day of use for optimal results.[2]
My mice are showing signs of distress during or after oral gavage. How can I minimize this? Improper oral gavage technique can lead to serious complications, including esophageal trauma, tracheal administration, and aspiration pneumonia.[1][5][6] Ensure that personnel are thoroughly trained in the correct procedure. Using flexible gavage tubes instead of rigid needles can reduce the risk of injury.[7] To minimize stress, consider precoating the gavage needle with sucrose, which has been shown to have a pacifying effect and reduce stress-related behaviors in mice.[1] If distress persists, consider alternative administration methods if feasible, such as voluntary consumption in a palatable mixture.[7]

2. Dosage and Dosing Schedule

QuestionAnswer and Troubleshooting Steps
What is a good starting dose for this compound in a new xenograft model? Published studies have shown significant tumor growth inhibition with once-daily oral administration of this compound at doses of 2, 5, and 15 mg/kg.[4] A dose-finding study is always recommended for a new model. You can start with a dose within this range and adjust based on efficacy and tolerability.
How often should I administer this compound? A once-daily administration schedule has been shown to be effective.[4] However, the optimal dosing frequency can depend on the specific tumor model and the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug. If you are not observing the desired efficacy, or if you are seeing toxicity, you might consider splitting the daily dose or exploring alternative schedules, though this would require further validation.
Should the dosing be continuous or intermittent? While continuous daily dosing for 21-38 days has been reported to be effective[4], some FGFR inhibitors are administered on an intermittent schedule (e.g., 2 weeks on, 1 week off) in clinical settings to manage side effects.[8] If you observe significant toxicity with continuous dosing, an intermittent schedule could be a viable alternative to explore in your xenograft model.

3. Efficacy and Response

QuestionAnswer and Troubleshooting Steps
I am not seeing the expected tumor growth inhibition. What are the possible reasons? Several factors can contribute to a lack of efficacy: - Drug Formulation and Administration: Ensure the drug is completely dissolved or uniformly suspended and that the full dose is being administered correctly. Improper gavage technique can lead to inaccurate dosing. - Tumor Model: Confirm that your xenograft model is indeed driven by FGFR signaling. This compound is a pan-FGFR inhibitor[1][2][3], and its efficacy will be highest in tumors with FGFR amplifications, fusions, or activating mutations.[9] - Drug Resistance: Acquired resistance to FGFR inhibitors can occur through various mechanisms, including gatekeeper mutations in the FGFR gene or activation of bypass signaling pathways like EGFR, PI3K, or MEK.[10][11]
The tumor response in my study is highly variable between individual mice. What could be the cause? Heterogeneity in tumor response is a common challenge in xenograft studies.[12] This can be due to variations in the host microenvironment, differences in the initial tumor take rate and size, and inconsistencies in drug administration.[12] Ensure that mice are randomized into treatment groups with a similar distribution of tumor sizes. Meticulous and consistent oral gavage technique is also critical to minimize variability in drug exposure.

4. Safety and Tolerability

QuestionAnswer and Troubleshooting Steps
What are the potential side effects of this compound in mice? While studies with this compound at 2, 5, and 15 mg/kg reported no significant body weight loss[4], pan-FGFR inhibitors as a class can have on-target toxicities. These may include hyperphosphatemia (due to FGFR1 inhibition), soft tissue mineralization, and cardiovascular dysfunction.[13][14] Inhibition of FGFR4 can lead to diarrhea.[15] Other potential side effects observed with FGFR inhibitors in clinical settings include dermatologic issues, ocular toxicities, and stomatitis.[16][17]
How can I monitor for and manage potential toxicities? - Regular Monitoring: Closely monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels. - Blood Chemistry: If you suspect toxicity, you can monitor serum phosphate levels to check for hyperphosphatemia.[16] - Dose Adjustment: If toxicity is observed, consider reducing the dose or implementing an intermittent dosing schedule. - Supportive Care: For issues like diarrhea, ensure mice have adequate hydration. For skin issues, ensure clean and dry bedding.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelMouse StrainDosage (mg/kg)Dosing ScheduleDurationTumor Growth Inhibition (TGI)Reference
SNU-16 (Gastric Cancer)NSG or Nude2Once Daily (Oral Gavage)21-38 days69%[4]
SNU-16 (Gastric Cancer)NSG or Nude5Once Daily (Oral Gavage)21-38 days81%[4]
SNU-16 (Gastric Cancer)NSG or Nude15Once Daily (Oral Gavage)21-38 days93%[4]
RT112 (Bladder Cancer)NSG or Nude5-15Once Daily (Oral Gavage)21-38 daysSignificant Inhibition[4]
STO357 (Gastric Adenocarcinoma)NSG or Nude5-15Once Daily (Oral Gavage)21-38 daysSignificant Inhibition[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Solution)

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[2] Note that using fresh, non-hygroscopic DMSO is important for solubility.[2]

  • For a final working solution, sequentially add the following solvents, ensuring each is fully mixed before adding the next:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with saline.[4]

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[4]

  • It is recommended to prepare the working solution fresh daily.[2]

Protocol 2: Oral Gavage Administration in Mice

  • Gently restrain the mouse to immobilize its head and straighten its neck and body.

  • Measure the appropriate length of the gavage tube from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

  • Carefully insert the gavage tube into the esophagus. The mouse should swallow the tube as it is gently advanced. If there is any resistance or the mouse shows signs of respiratory distress, immediately withdraw the tube.[7]

  • Once the tube is in the correct position, slowly administer the prepared this compound formulation.

  • Gently remove the gavage tube.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

Caption: this compound's mechanism of action in the FGFR signaling pathway.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Drug_Prep This compound Formulation Randomization->Drug_Prep Dosing Daily Oral Gavage Drug_Prep->Dosing Monitoring Monitor Tumor Size & Animal Health Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Collection Tumor Measurement & Tissue Collection Endpoint->Data_Collection Analysis Statistical Analysis of TGI Data_Collection->Analysis

Caption: A typical workflow for a this compound xenograft study.

Troubleshooting_Logic Start Start Experiment Observe_Efficacy Observe Tumor Growth Inhibition? Start->Observe_Efficacy Continue Continue Experiment as Planned Observe_Efficacy->Continue Yes Check_Formulation Check Formulation & Administration Observe_Efficacy->Check_Formulation No Observe_Toxicity Observe Signs of Toxicity? Observe_Toxicity->Continue No Reduce_Dose Reduce Dose or Use Intermittent Schedule Observe_Toxicity->Reduce_Dose Yes Continue->Observe_Toxicity Check_Model Verify Xenograft Model's FGFR Dependency Check_Formulation->Check_Model Consider_Resistance Consider Acquired Resistance Check_Model->Consider_Resistance Supportive_Care Provide Supportive Care Reduce_Dose->Supportive_Care

Caption: A decision tree for troubleshooting common issues in this compound studies.

References

Addressing Resigratinib instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential instability issues with Resigratinib during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for up to 3 years.[1] It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can impact stability.

Q2: How should I store this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into smaller, single-use volumes.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 100 mg/mL.[1][2] It is critical to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1] For in vivo studies, specific formulation protocols are available (see Experimental Protocols section).

Q4: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?

A4: If you observe precipitation, you can gently warm the solution and use sonication to aid in redissolving the compound.[2] However, repeated warming and sonication should be avoided. If precipitation persists, it may indicate that the storage concentration is too high for the solvent at that temperature, or that the solvent has absorbed moisture. Preparing fresh stock solutions in anhydrous DMSO is recommended.

Q5: Are there any known incompatibilities of this compound with common labware?

A5: While specific incompatibility studies for this compound are not widely published, it is good practice to use high-quality, inert materials for storage and handling, such as polypropylene or glass vials with tightly sealed caps. Avoid prolonged contact with materials that may leach contaminants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Cellular Assays Degradation of this compound in stock solution or working dilutions.1. Prepare fresh stock solutions from solid powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare working dilutions fresh for each experiment. 4. Verify the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) by performing a time-course experiment and analyzing the compound's integrity via HPLC.
Variability in Experimental Results Inconsistent concentration of this compound due to improper dissolution or storage.1. Ensure complete dissolution of solid this compound when preparing stock solutions; use of a vortex or sonication may be necessary. 2. Use fresh, anhydrous DMSO for preparing stock solutions. 3. Store aliquots at -80°C for long-term use.[1][2]
Unexpected Biological Effects Formation of active degradation products or off-target effects of the compound.1. Perform a forced degradation study to identify potential degradation products and assess their biological activity. 2. Review the literature for known off-target effects of pan-FGFR inhibitors.[3][4][5][6][7] 3. Confirm the identity and purity of your this compound sample using analytical methods like LC-MS.
Precipitation in Aqueous Buffers Low aqueous solubility of this compound.1. Prepare final dilutions in buffers containing a low percentage of organic solvent (e.g., DMSO) or a surfactant like Tween-80, if compatible with your experimental system. 2. For in vivo studies, use established formulation protocols (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 24 hours. Sample as in acid hydrolysis and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours. Sample at various time points.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) for up to 7 days. Also, expose the stock solution to the same conditions. Sample at various time points.

  • Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber (e.g., ICH Q1B option 2). Wrap a control sample in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to quantify this compound and separate it from its degradation products.

Materials:

  • This compound reference standard

  • Stressed samples from Protocol 1

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • UV detector or Mass Spectrometer

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A and B. A starting point could be 90:10 (A:B) ramping to 10:90 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan of this compound (a common starting point for similar compounds is around 260 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation (as per ICH guidelines):

    • Specificity: Inject blank, this compound standard, and stressed samples to ensure no interference at the retention time of this compound and that degradation products are resolved.

    • Linearity: Prepare a series of dilutions of the this compound standard and inject to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT This compound This compound This compound->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Experimental Workflow

Stability_Testing_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data report Report and Recommendations data->report Troubleshooting_Flowchart start Issue: Inconsistent Results check_storage Check Storage Conditions (-80°C, aliquoted?) start->check_storage check_solvent Check Solvent (Anhydrous DMSO?) check_storage->check_solvent [Good] prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh [Bad] check_solvent->prepare_fresh [Bad] retest Retest Experiment check_solvent->retest [Good] prepare_fresh->retest problem_solved Problem Solved retest->problem_solved [Success] contact_support Contact Technical Support retest->contact_support [Failure]

References

Technical Support Center: Overcoming Challenges in Delivering Resigratinib to In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Resigratinib in in vivo tumor models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KIN-3248) is an orally bioavailable, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of proteins (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Upon administration, this compound covalently binds to and inhibits these receptors, including wild-type and mutated forms that confer resistance to other FGFR inhibitors.[1][2] This action blocks FGFR-mediated signaling pathways, thereby inhibiting tumor cell proliferation, survival, and angiogenesis.[1][2]

Q2: Which in vivo tumor models are suitable for this compound studies?

This compound has demonstrated significant antitumor activity in various xenograft models with FGFR alterations.[2][3] Efficacy has been shown in models of:

  • Gastric cancer (SNU-16, STO357)[2]

  • Bladder cancer (RT112)[2]

  • Cholangiocarcinoma[3]

The choice of model should be guided by the specific FGFR alterations present in the tumor cells.

Q3: What is a recommended starting dose and administration route for this compound in mice?

This compound is orally active and is typically administered via oral gavage.[2] Efficacious doses in preclinical mouse models have been reported in the range of 5-15 mg/kg, administered once daily.[2] A dose-dependent inhibition of tumor growth has been observed, with no significant body weight loss reported at these doses.[2]

Q4: What are the expected pharmacokinetic and pharmacodynamic properties of this compound?

While detailed preclinical pharmacokinetic data for this compound is not extensively published, it is known to be orally bioavailable.[3] A first-in-human study of KIN-3248 (this compound) showed that the maximum plasma concentration typically occurred 2 to 4 hours after oral administration.[4] As a pharmacodynamic marker of target engagement, suppression of phospho-ERK (a downstream effector in the FGFR signaling pathway) has been observed in tumor tissues following this compound treatment.[2] Serum phosphate levels can also serve as a pharmacodynamic marker for FGFR inhibition.[4][5]

Troubleshooting Guides

Formulation and Administration Issues

Problem: My this compound formulation is cloudy, has precipitated, or is difficult to administer.

Potential Causes & Solutions:

  • Poor Solubility: this compound, like many kinase inhibitors, has low aqueous solubility.

  • Improper Vehicle Preparation: The order of solvent addition and mixing technique are critical for maintaining a clear solution.

Table 1: Recommended In Vivo Formulations for this compound

Formulation ComponentsPreparation ProtocolSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAdd each solvent one by one and ensure complete dissolution at each step.≥ 5 mg/mLA common vehicle for oral administration of hydrophobic compounds.
10% DMSO, 90% (20% SBE-β-CD in Saline)Prepare the SBE-β-CD in saline solution first, then add the DMSO/Resigratinib stock.≥ 5 mg/mLCyclodextrins can improve the solubility of poorly soluble compounds.
10% DMSO, 90% Corn OilDissolve this compound in DMSO first, then add to the corn oil and mix thoroughly.≥ 5 mg/mLSuitable for oral gavage; may improve oral absorption for lipophilic compounds.

Detailed Protocol for Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution. Gentle warming or sonication may be used to aid dissolution.

  • In a separate tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and vortex until the solution is clear.

  • Add Tween-80 to the mixture and vortex thoroughly.

  • Finally, add the saline to reach the final volume and vortex until a homogenous and clear solution is achieved.

  • It is recommended to prepare the formulation fresh before each administration.

Suboptimal Tumor Growth or Lack of Efficacy

Problem: The tumors are not growing as expected, or this compound treatment is not showing the anticipated anti-tumor effect.

Potential Causes & Solutions:

  • Issues with Tumor Cell Implantation: Improper injection technique or low cell viability can lead to poor tumor establishment.

  • Incorrect Dosing or Formulation: The dose may be too low, or the formulation may have poor bioavailability.

  • Tumor Model Resistance: The chosen tumor model may not be driven by FGFR signaling.

  • Insufficient Target Engagement: The drug may not be reaching the tumor at sufficient concentrations to inhibit the target.

Table 2: Troubleshooting Suboptimal Efficacy

IssueRecommended Action
Poor Tumor Take Rate Ensure tumor cells are in the logarithmic growth phase and have high viability (>90%) before implantation. Consider co-injecting cells with Matrigel to support initial tumor growth.
Variable Tumor Growth Standardize the injection site and technique. Ensure a homogenous cell suspension to inject the same number of cells into each animal.
Lack of Treatment Response Verify the FGFR status of your tumor model (gene amplification, fusion, or activating mutations). Increase the dose of this compound within the tolerated range (up to 15 mg/kg daily). Re-evaluate your formulation and administration technique to ensure accurate dosing.
Suspected Poor Bioavailability Consider switching to an alternative formulation (see Table 1). Perform a pilot pharmacokinetic study to determine plasma and tumor concentrations of this compound.
Assessing Target Engagement After a treatment period, collect tumor samples at a defined time point post-dosing (e.g., 2-4 hours) and perform Western blotting for p-ERK to confirm target inhibition.
Adverse Events and Toxicity in Animal Models

Problem: Mice are showing signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

Potential Causes & Solutions:

  • Vehicle Toxicity: Some formulation components, especially at high concentrations, can cause adverse effects.

  • On-target, Off-tumor Toxicity: Inhibition of FGFR signaling in healthy tissues can lead to side effects. Hyperphosphatemia is a known class effect of FGFR inhibitors.

  • Complications from Oral Gavage: Improper technique can cause esophageal injury or aspiration.

Table 3: Managing In Vivo Toxicity

IssueRecommended Action
Significant Weight Loss (>15%) Reduce the dose of this compound. Monitor the animals' food and water intake. Consider a less frequent dosing schedule if efficacy can be maintained.
Suspected Vehicle Toxicity Administer a vehicle-only control group to assess the effects of the formulation components alone. If toxicity is observed, consider reducing the concentration of co-solvents like DMSO or switching to a more biocompatible vehicle.
Oral Gavage Complications Ensure proper training in oral gavage technique. Use appropriately sized and flexible gavage needles. Monitor animals for signs of distress during and after administration.
Monitoring for On-Target Toxicity Periodically collect blood samples to monitor for hyperphosphatemia.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation This compound This compound This compound->FGFR

Caption: this compound inhibits the FGFR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis A 1. Culture Tumor Cells (Logarithmic Growth Phase) B 2. Prepare Cell Suspension (High Viability) A->B D 4. Subcutaneous Tumor Cell Implantation B->D C 3. Prepare this compound Formulation (Fresh Daily) G 7. Daily Oral Gavage (this compound or Vehicle) C->G E 5. Tumor Growth Monitoring (Calipers, Imaging) D->E F 6. Randomize Mice (When Tumors Reach ~100-150 mm³) E->F F->G H 8. Monitor Body Weight & Tumor Volume G->H I 9. Endpoint: Tumor Excision & Tissue Analysis (e.g., p-ERK) H->I J 10. Data Analysis (Tumor Growth Inhibition) I->J

Caption: Workflow for in vivo efficacy studies with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Suboptimal In Vivo Results? q1 Is there poor tumor growth in the vehicle control group? start->q1 sol1 Troubleshoot Tumor Model: - Check cell viability & passage number - Use Matrigel - Verify immunodeficient status of mice q1->sol1 Yes q2 Is there a lack of efficacy in the this compound group? q1->q2 No a1_yes Yes a1_no No sol2 Experiment Successful or Evaluate Toxicity (See Table 3) q2->sol2 No q3 Is the formulation clear and administered correctly? q2->q3 Yes a2_yes Yes a2_no No sol3 Troubleshoot Formulation: - Prepare fresh solution daily - Follow protocol precisely (Table 1) - Ensure proper gavage technique q3->sol3 No q4 Is the dose sufficient and the model FGFR-driven? q3->q4 Yes a3_yes Yes a3_no No sol4 Verify Model & Dose: - Confirm FGFR alterations in cell line - Increase dose (up to 15 mg/kg) q4->sol4 No sol5 Assess Target Engagement: - Analyze p-ERK levels in tumors - Perform PK analysis q4->sol5 Yes a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: Management of Resigratinib-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Resigratinib in animal studies. The information provided is designed to help anticipate, monitor, and manage potential toxicities, ensuring the welfare of the animals and the integrity of the research.

Disclaimer: Specific preclinical safety data for this compound is limited in publicly available literature. The following guidance is primarily based on the known class-effects of pan-FGFR inhibitors. Researchers should always conduct pilot studies to establish the specific toxicity profile and maximum tolerated dose (MTD) of this compound in their chosen animal models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KIN-3248) is an orally bioavailable, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] By covalently binding to these receptors, it blocks downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in various cancers.[1][2]

Q2: What are the expected on-target toxicities associated with this compound in animal studies?

Based on the known effects of FGFR inhibitors, the most common on-target toxicities are expected to include:

  • Hyperphosphatemia: Elevated serum phosphate levels are a common and expected consequence of FGFR1 inhibition in the kidneys.[3][4][5]

  • Ocular Toxicities: A range of eye-related adverse events can occur, including dry eye, corneal changes, and retinopathy.[6][7]

  • Dermatologic Toxicities: Skin, hair, and nail changes are frequently observed, such as alopecia, dry skin, and hand-foot syndrome (in relevant animal models).[8]

  • Gastrointestinal Toxicities: Diarrhea and stomatitis (oral mucositis) are common gastrointestinal side effects.[3]

Q3: What is a typical starting dose for this compound in rodent studies?

Published in vivo studies have shown anti-tumor efficacy with oral gavage of this compound at doses ranging from 5 to 15 mg/kg once daily in mice.[2] One study noted no significant body weight loss at these doses.[2] However, the optimal and maximum tolerated dose will depend on the specific animal model, strain, and experimental goals. A dose-finding study is highly recommended.

Q4: How can I formulate this compound for oral administration in animals?

This compound can be formulated in various vehicles for oral gavage. A common formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The specific formulation should be optimized for solubility and stability.

Troubleshooting Guides for Common Toxicities

Hyperphosphatemia Management

Issue: Elevated serum phosphate levels detected during routine blood monitoring.

Troubleshooting Workflow:

start Elevated Serum Phosphate Detected check_severity Assess Severity (See Table 1) start->check_severity mild Mild Hyperphosphatemia check_severity->mild Mild moderate Moderate Hyperphosphatemia check_severity->moderate Moderate severe Severe Hyperphosphatemia check_severity->severe Severe monitor Continue Dosing Increase Monitoring Frequency mild->monitor reduce_dose Reduce this compound Dose (e.g., by 25-50%) moderate->reduce_dose interrupt Interrupt Dosing severe->interrupt diet Consider Low-Phosphate Diet monitor->diet recheck Re-check Phosphate Levels reduce_dose->recheck binders Consider Phosphate Binders (Consult with Veterinarian) interrupt->binders binders->recheck resume_lower Resume at Reduced Dose Once Levels Normalize recheck->resume_lower Normalized discontinue Consider Discontinuation if Unresolved recheck->discontinue Persistent

Caption: Troubleshooting workflow for managing hyperphosphatemia.

Quantitative Data Summary:

SeveritySerum Phosphate Level (Rodent)Recommended Action
Mild1.25 - 1.5x Upper Limit of NormalContinue dosing, increase monitoring to twice weekly. Consider dietary modification.
Moderate1.5 - 2.0x Upper Limit of NormalReduce this compound dose by 25-50%. Monitor phosphate levels closely.
Severe>2.0x Upper Limit of NormalInterrupt dosing. Consult with a veterinarian about the use of phosphate binders. Resume at a reduced dose once levels normalize.

Experimental Protocol: Serum Phosphate Monitoring

  • Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia) at baseline and then weekly during treatment. Increase frequency if hyperphosphatemia is detected.

  • Sample Processing: Process blood to collect serum according to standard laboratory procedures.

  • Analysis: Analyze serum phosphate levels using a clinical chemistry analyzer.

  • Data Interpretation: Compare results to baseline and age/strain-matched control animals.

Ocular Toxicity Management

Issue: Observation of eye abnormalities such as squinting, discharge, redness, or corneal opacity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for managing ocular toxicities.

Quantitative Data Summary (Scoring):

GradeClinical SignsRecommended Action
1 (Mild)Minimal conjunctival redness, slight discharge, no corneal changes.Apply ocular lubricants. Continue dosing with close monitoring.
2 (Moderate)Pronounced redness, persistent discharge, mild corneal opacity.Interrupt dosing. Consult with a veterinarian.
3 (Severe)Severe inflammation, corneal ulceration, vision impairment.Immediately interrupt dosing and seek veterinary consultation. Consider study endpoint.

Experimental Protocol: Basic Ophthalmic Examination in Rodents

  • Gross Examination: In a well-lit area, visually inspect the eyes for symmetry, discharge, redness, and cloudiness.[9]

  • Pupillary Light Reflex: In a darkened room, shine a focal light source into each eye and observe for pupillary constriction.[9]

  • Corneal Staining: Apply a drop of fluorescein stain to the eye. After a minute, gently flush with sterile saline. Examine the cornea under a blue light; any corneal defects will stain green.

  • Magnified Examination: Use a magnifying lens or a slit-lamp biomicroscope for a more detailed examination of the anterior segment (cornea, iris, lens).[10]

  • Fundoscopy: After pupil dilation (e.g., with 0.5% tropicamide), use a direct or indirect ophthalmoscope to examine the retina and optic nerve.[7][10] This may require specialized training.

Dermatologic and Gastrointestinal Toxicity Management

Issue: Observation of skin lesions, hair loss, diarrhea, or signs of oral discomfort (e.g., reduced food intake).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dermatologic and GI toxicities.

Quantitative Data Summary (Scoring):

Table 3: Dermatitis Scoring for Mice (Adapted from Hampton et al., 2012)[8]

ScoreErythemaScaling/CrustingExcoriationExtent of Affected Area
0NoneNoneNone0%
1 (Mild)Faint pinkFine scalesFew, scattered<10%
2 (Moderate)RednessThick scales, crustsMultiple, localized10-30%
3 (Severe)Intense rednessUlceration, oozingWidespread>30%

Table 4: Diarrhea Scoring for Rodents

ScoreStool ConsistencyPerianal Soiling
0Normal, firm pelletsNone
1 (Mild)Soft, poorly formed pelletsMinimal
2 (Moderate)Pasty, unformed stoolEvident soiling
3 (Severe)Watery, liquid stoolSevere soiling

Experimental Protocols:

  • Dermatologic Monitoring:

    • Conduct daily visual inspections of the skin and fur.

    • Pay close attention to areas prone to irritation, such as the paws and snout.

    • Use a scoring system (like the one in Table 3) to objectively track the progression of any lesions.[8][11][12]

    • For mild dryness, a veterinary-approved emollient can be applied.

  • Gastrointestinal Monitoring:

    • Monitor body weight and food/water intake daily.

    • Visually inspect feces daily for changes in consistency and score accordingly (see Table 4).

    • For mild to moderate diarrhea, ensure adequate hydration and consider providing a more palatable and digestible diet.

    • For stomatitis, provide softened food or a liquid diet to encourage eating.

Signaling Pathway and Dose Modification Logic

This compound Signaling Pathway Inhibition

This compound This compound FGFR FGFR1-4 This compound->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation PLCg->Proliferation

Caption: this compound inhibits FGFR signaling pathways.

General Dose Modification Workflow

start Initiate this compound Dosing monitor Daily Clinical Monitoring Weekly Lab Monitoring start->monitor toxicity Toxicity Observed? monitor->toxicity no_toxicity No Significant Toxicity toxicity->no_toxicity No grade_toxicity Grade Toxicity (Mild, Moderate, Severe) toxicity->grade_toxicity Yes continue_dose Continue at Current Dose no_toxicity->continue_dose continue_dose->monitor mild Mild (Grade 1) grade_toxicity->mild moderate Moderate (Grade 2) grade_toxicity->moderate severe Severe (Grade 3-4) grade_toxicity->severe supportive_care Initiate Supportive Care mild->supportive_care dose_reduction Dose Reduction (e.g., -25%) moderate->dose_reduction dose_interruption Dose Interruption severe->dose_interruption supportive_care->monitor dose_reduction->monitor reassess Reassess Animal dose_interruption->reassess resolved Toxicity Resolved/ Improved to Grade 1? reassess->resolved resume Resume at Reduced Dose resolved->resume Yes discontinue Consider Study Endpoint resolved->discontinue No resume->monitor

Caption: General workflow for dose modification based on toxicity.

References

Refining Resigratinib treatment protocols for different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Resigratinib. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as KIN-3248) is a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1][2][3] It covalently binds to a cysteine residue (Cys492) in the ATP binding pocket of FGFRs 1, 2, 3, and 4, leading to the inhibition of FGFR-mediated signaling pathways.[1] This blockage ultimately inhibits tumor cell proliferation and induces apoptosis in cancers driven by FGFR alterations.[1]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has shown efficacy in various cancer cell lines harboring FGFR alterations, including:

  • Gastric Cancer: SNU-16[1]

  • Bladder Cancer: RT112[1]

  • Cholangiocarcinoma: CCLP-1, ICC13-7[4]

The sensitivity of a cell line to this compound is often correlated with the presence of FGFR fusions, mutations, or amplifications.

Q3: What are the recommended starting concentrations for in vitro studies?

Based on published data, a concentration range of 0.1 nM to 10 µM is a reasonable starting point for cell viability assays, with treatment durations typically around 72 hours.[1] The optimal concentration will vary depending on the specific cell line and its level of FGFR dependency. It is recommended to perform a dose-response curve to determine the IC50 for your specific model.

Q4: How should I prepare this compound for in vitro and in vivo use?

  • In Vitro: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For cell-based assays, this stock solution is further diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

  • In Vivo: For oral gavage in mouse models, this compound can be formulated in solutions such as 5% DMSO + 95% Corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] The exact formulation may vary, and it is crucial to ensure the solution is homogenous and stable for administration.

Q5: What are the known resistance mechanisms to this compound?

Resistance to FGFR inhibitors like this compound can arise through several mechanisms:

  • Secondary Mutations in the FGFR Kinase Domain: "Gatekeeper" mutations (e.g., V565F in FGFR2) and other mutations in the molecular brake or activation loop can prevent effective drug binding.[1][5]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can compensate for FGFR inhibition and promote cell survival.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant inhibition of cell viability observed. 1. Cell line is not dependent on FGFR signaling. 2. Suboptimal drug concentration or treatment duration. 3. Drug degradation. 4. Acquired resistance.1. Confirm the presence of FGFR alterations (mutations, fusions, amplifications) in your cell line via sequencing or FISH. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 100 µM) and extend the treatment duration (e.g., up to 96 or 120 hours). 3. Prepare fresh drug dilutions for each experiment from a frozen stock. Check the stability of this compound in your specific cell culture medium. 4. Analyze treated cells for known resistance mutations in FGFR or activation of bypass pathways via Western blot or sequencing.
High variability between replicate wells in cell-based assays. 1. Uneven cell seeding. 2. Inaccurate drug dilution. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected toxicity in animal models (e.g., significant weight loss). 1. Off-target effects of the drug. 2. Formulation-related toxicity. 3. Dose is too high for the specific animal strain.1. Monitor for common FGFR inhibitor-related toxicities such as hyperphosphatemia, diarrhea, and skin/nail changes.[5][8] Reduce the dose if necessary. 2. Prepare a vehicle-only control group to assess the toxicity of the formulation itself. 3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Tumor regrowth in xenograft models after initial response. 1. Development of acquired resistance. 2. Suboptimal dosing schedule.1. Excise the resistant tumors and analyze them for mechanisms of resistance (as described above). 2. Evaluate different dosing schedules (e.g., intermittent vs. continuous dosing) to potentially delay the onset of resistance. Consider combination therapies targeting potential bypass pathways.[7]

Quantitative Data

Table 1: In Vitro Potency of this compound Against Wild-Type and Mutant FGFRs

TargetIC50 (nM)
FGFR1 (Wild-Type)0.6 - 3.9
FGFR2 (Wild-Type)0.8 - 5.3
FGFR3 (Wild-Type)1.2 - 9.7
FGFR4 (Wild-Type)2.3
FGFR2 V565F (Gatekeeper Mutation)<25
FGFR3 V555M (Gatekeeper Mutation)<25
FGFR3 N550K<25

Data compiled from multiple sources.[1][4]

Table 2: this compound Activity in Different Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 / EC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification3.6
RT112Bladder CancerFGFR3 Fusion (FGFR3-TACC3)4.0 - 8.2
CCLP-1CholangiocarcinomaFGFR2 Fusion (FGFR2-PHGDH)3.5
CCLP-1 V565FCholangiocarcinomaFGFR2 Fusion with Gatekeeper Mutation5.2
CCLP-1 N550HCholangiocarcinomaFGFR2 Fusion with Mutation2.9
CCLP-1 N550KCholangiocarcinomaFGFR2 Fusion with Mutation10.2
ICC13-7CholangiocarcinomaFGFR2 Fusion (FGFR2-OPTN)2.0
ICC13-7 V565FCholangiocarcinomaFGFR2 Fusion with Gatekeeper Mutation4.3
ICC13-7 N550KCholangiocarcinomaFGFR2 Fusion with Mutation8.0

Data compiled from multiple sources.[1][9]

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Plate cells and treat with this compound at the desired concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of key signaling proteins.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SNU-16 or RT112) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% DMSO + 95% Corn oil). Administer this compound orally via gavage at a dose of 5-15 mg/kg once daily.[1] The control group should receive the vehicle only.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture treatment This compound Treatment cell_culture->treatment xenograft Xenograft Model Establishment cell_culture->xenograft viability_assay Cell Viability Assay (IC50) treatment->viability_assay western_blot Western Blot (Pathway Analysis) treatment->western_blot in_vivo_treatment This compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement endpoint_analysis Endpoint Tumor Analysis tumor_measurement->endpoint_analysis

Caption: Preclinical Experimental Workflow for this compound Evaluation.

References

Best practices for handling and storing Resigratinib powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Resigratinib powder and solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2][4] It is crucial to keep the powder desiccated to prevent degradation.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][4] It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (191.01 mM).[1][2][4] For optimal results, it is imperative to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4] Sonication may be necessary to fully dissolve the powder.[2][4] Ethanol can also be used, but the solubility is lower.[1] this compound is insoluble in water.[1]

Q3: How should I store this compound stock solutions?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3] For long-term storage, solutions can be kept at -80°C for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][2][3][4]

Q4: I observed precipitation in my this compound solution after thawing. What should I do?

A4: If precipitation occurs upon thawing, gentle warming and/or sonication can be used to help redissolve the compound.[4] To prevent this, ensure the compound is fully dissolved during initial preparation and consider aliquoting into smaller volumes to minimize temperature fluctuations.

Q5: Are there established protocols for preparing this compound for in vivo studies?

A5: Yes, several formulations are available for in vivo administration. The choice of vehicle depends on the experimental requirements. It is recommended to prepare these solutions fresh for each use.[5] Here are a few established protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][4]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][4]

  • Protocol 3: 10% DMSO and 90% Corn Oil.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder appears clumpy or discolored Moisture absorptionStore the powder in a desiccator at the recommended temperature. Use fresh, anhydrous solvents for reconstitution.
Difficulty dissolving the powder in DMSO Insufficient mixing or use of hydrated DMSOUse fresh, anhydrous DMSO.[1][4] Utilize ultrasonic agitation to aid dissolution.[2][4]
Precipitation in stock solution upon storage Improper storage, repeated freeze-thaw cyclesAliquot stock solutions into single-use vials.[1][3] Store at -80°C for long-term stability.[1] If precipitation is observed, gently warm and sonicate the solution before use.[4]
Inconsistent experimental results Solution degradationPrepare fresh working solutions from a properly stored stock solution for each experiment. Avoid prolonged exposure of solutions to light and ambient temperatures.

Data Summary Tables

Table 1: Storage Conditions for this compound Powder

ConditionTemperatureDuration
Long-term-20°C3 years[1][2][3]
Short-term4°C2 years[2][4]

Table 2: Storage Conditions for this compound Solutions

SolventTemperatureDuration
DMSO-80°C1 year[1]
DMSO-20°C1 month[1][2][3][4]

Table 3: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (191.01 mM)[1][2][4]Requires fresh, anhydrous DMSO and may need sonication.[1][2][4]
Ethanol25 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 523.54 g/mol .[1][6]

    • Vortex the solution thoroughly.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1]

Visualized Pathways and Workflows

Resigratinib_Mechanism_of_Action cluster_cell Tumor Cell FGFR FGFR (Fibroblast Growth Factor Receptor) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation Promotes PI3K_AKT_mTOR->Cell_Proliferation Promotes This compound This compound This compound->FGFR Irreversibly Inhibits (Covalent bond at Cys492)

Caption: Mechanism of action of this compound as an irreversible FGFR inhibitor.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation A This compound Powder (Store at -20°C) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot & Store (-80°C long-term) B->C D Thaw Aliquot C->D E Prepare Working Solution (Dilute in appropriate buffer/media) D->E F Treat Cells or Administer in vivo E->F G Assay Readout F->G

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: Mitigating the Impact of Serum Proteins on Resigratinib Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the interaction of Resigratinib with serum proteins in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We observe a significant decrease in this compound potency (higher IC50) in our cell-based assays when using media containing fetal bovine serum (FBS) compared to serum-free conditions. Why is this happening?

A1: This is a common phenomenon for drugs that bind to plasma proteins. This compound, like many small molecule kinase inhibitors, may bind to proteins present in FBS, primarily albumin and alpha-1-acid glycoprotein (AAG). This binding sequesters the drug, reducing the unbound fraction that is free to enter the cells and interact with its target, the Fibroblast Growth Factor Receptors (FGFRs). Only the unbound drug is considered pharmacologically active.

Q2: What is the plasma protein binding percentage of this compound?

A2: While specific, publicly available data on the plasma protein binding percentage for this compound is limited, it is anticipated to be a highly protein-bound compound, a characteristic common to many kinase inhibitors. For illustrative purposes, the table below shows typical IC50 shifts for a hypothetical highly protein-bound kinase inhibitor.

Q3: How can we mitigate the impact of serum protein binding on our this compound experiments?

A3: There are several strategies to address this issue:

  • Reduce Serum Concentration: The most straightforward approach is to perform the assay in a medium with a lower FBS concentration (e.g., 2% or 5% instead of 10%). However, it is crucial to ensure that the reduced serum concentration does not adversely affect cell viability and growth during the assay period.

  • Use Serum-Free Media: If your cell line can be maintained in serum-free or defined media for the duration of the experiment, this will eliminate the confounding variable of serum protein binding.

  • Pre-incubation with Serum: Before adding to the cells, pre-incubating this compound in the serum-containing medium for a period can allow the binding to reach equilibrium. This can lead to more consistent results.

  • Mathematical Correction: For some applications, it is possible to mathematically correct for the effect of protein binding if the binding affinity and protein concentration are known.

Q4: Can we use human serum instead of FBS?

A4: Using human serum may provide a more physiologically relevant model, especially for translational studies. However, be aware that the protein composition and concentration can vary between lots and donors, potentially introducing variability into your experiments. If you choose to use human serum, it is recommended to source a large batch from a single donor to maintain consistency.

Q5: How do I know if my cells are healthy in low-serum or serum-free conditions?

A5: It is essential to perform preliminary experiments to validate your assay conditions. Monitor cell morphology, proliferation rate, and viability (e.g., using a trypan blue exclusion assay) in the chosen low-serum or serum-free medium before proceeding with your this compound experiments.

Troubleshooting Guides

Issue 1: High Variability in this compound IC50 Values Between Experiments
  • Possible Cause: Inconsistent serum protein concentration.

    • Solution: Use the same batch of FBS for all related experiments. If this is not possible, pre-test each new batch to ensure consistency in your assay.

  • Possible Cause: Inconsistent cell health due to serum concentration.

    • Solution: Ensure that your cells are properly adapted to the serum concentration used in your assay. Perform a growth curve analysis to determine the optimal cell seeding density and assay duration for your chosen serum concentration.

  • Possible Cause: Inaccurate pipetting of viscous serum.

    • Solution: Allow FBS to fully thaw and mix thoroughly before use. Use calibrated pipettes and reverse pipetting techniques for viscous liquids.

Issue 2: this compound Appears Inactive or Less Potent in Cell Culture Compared to Biochemical Assays
  • Possible Cause: High serum protein binding limiting the free drug concentration.

    • Solution: Refer to the mitigation strategies in FAQ Q3 . Consider performing a serum-shift assay to quantify the impact of serum on this compound's IC50 (see Experimental Protocols).

  • Possible Cause: The cell line may have low expression of the this compound target, FGFR.

    • Solution: Confirm FGFR expression in your cell line using Western blot or qPCR.

  • Possible Cause: The cell line may have mutations that confer resistance to this compound.

    • Solution: Sequence the FGFR genes in your cell line to check for known resistance mutations.

Data Presentation

Table 1: Illustrative Example of Serum Protein Impact on Kinase Inhibitor Potency

Disclaimer: The following data is representative of a hypothetical highly protein-bound kinase inhibitor and is for illustrative purposes only. Specific data for this compound is not publicly available.

Serum Protein ConcentrationApparent IC50 (nM)Fold-Shift in IC50 (vs. 0% Serum)
0% FBS101.0
2% FBS353.5
5% FBS808.0
10% FBS25025.0
45 mg/mL Human Serum Albumin15015.0

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Activation PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT This compound This compound This compound->FGFR Inhibition Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for unexpected this compound activity.

Experimental_Workflow Start Start: Serum-Shift Assay SeedCells Seed cells in 96-well plates Start->SeedCells PrepareMedia Prepare media with varying serum concentrations (0%, 2%, 5%, 10% FBS) SeedCells->PrepareMedia DrugDilution Prepare serial dilutions of This compound in each serum concentration medium PrepareMedia->DrugDilution TreatCells Treat cells with this compound dilutions DrugDilution->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate ViabilityAssay Perform cell viability assay (e.g., CellTiter-Glo®) Incubate->ViabilityAssay AnalyzeData Analyze data and calculate IC50 for each serum concentration ViabilityAssay->AnalyzeData End End: Determine IC50 fold-shift AnalyzeData->End

Validation & Comparative

Resigratinib: A New Generation of FGFR Inhibition Outpacing First-Generation Agents in Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, Resigratinib (KIN-3248) is emerging as a potent, next-generation fibroblast growth factor receptor (FGFR) inhibitor, demonstrating significant preclinical advantages over its first-generation predecessors. This guide provides a detailed comparison of this compound's efficacy against first-generation FGFR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in various solid tumors, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[3] While first-generation FGFR inhibitors have shown clinical benefit, their efficacy is often limited by acquired resistance mutations. This compound, an irreversible, covalent pan-FGFR inhibitor, is designed to overcome these limitations, exhibiting potent activity against both wild-type and clinically relevant drug-resistant FGFR mutations.[3]

Mechanism of Action: A Tale of Two Inhibition Strategies

First-generation selective FGFR inhibitors, such as erdafitinib, infigratinib, pemigatinib, and rogaratinib, are ATP-competitive, reversible inhibitors.[4] They function by binding to the ATP-binding pocket of the FGFR kinase domain, preventing the downstream signaling cascades that promote tumor growth.

In contrast, this compound employs an irreversible covalent binding mechanism.[3] It covalently binds to a conserved cysteine residue (Cys492) within the FGFR kinase domain, leading to a sustained and durable inhibition of the receptor's activity.[3] This irreversible binding is a key differentiator, offering the potential for greater potency and activity against mutations that confer resistance to reversible inhibitors.

Preclinical Efficacy: Head-to-Head Comparison

The preclinical efficacy of this compound compared to first-generation inhibitors has been evaluated in various enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, against wild-type FGFRs and common resistance mutations.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound (KIN-3248) 0.6 - 3.9[3][5]0.6 - 5.3[3][5]0.6 - 9.7[3][5]2.3[3]
Erdafitinib (JNJ-42756493) 1.2[1][6]2.5[1][6]3.0[1][6]5.7[1][6]
Infigratinib (BGJ-398) 0.9[7]1.4[4][7]1.0[4][7]60[7][8]
Pemigatinib (INCB054828) 0.4[9][10][11]0.5[9][10][11]1.2[9][10][11]30[9][10][11]
Rogaratinib (BAY1163877) 1.8 - 11.2[12]<1[13][12]9.2 - 18.5[13][12]1.2 - 201[12]

Table 1: Comparative in vitro enzymatic activity (IC50) of this compound and first-generation FGFR inhibitors against wild-type FGFRs.

A critical advantage of this compound lies in its ability to maintain potency against a spectrum of acquired resistance mutations that render first-generation inhibitors less effective.

InhibitorFGFR2 V565F (nM)FGFR3 V555M (nM)FGFR3 N550K (nM)
This compound (KIN-3248) <25[3]<25[3]<25[3]
Pemigatinib (INCB054828) 1527.57 (for N549H mutation)[9]--

Table 2: Comparative in vitro activity (IC50) against common FGFR resistance mutations. (Note: Direct comparative data for all first-generation inhibitors against these specific mutations is limited in the public domain).

In Vivo Antitumor Activity

In preclinical xenograft models of human cancers driven by FGFR alterations, this compound has demonstrated significant dose-dependent tumor growth inhibition.[3] For instance, in FGFR2/3-driven gastric and bladder cancer models, oral administration of this compound led to substantial tumor growth inhibition of 69%, 81%, and 93% at doses of 2, 5, and 15 mg/kg, respectively, without significant toxicity.[3] First-generation inhibitors like erdafitinib and rogaratinib have also shown potent in vivo efficacy in various FGFR-dependent tumor models.[6][14]

Experimental Protocols

Cell Viability Assay

Objective: To determine the concentration of an FGFR inhibitor required to inhibit the proliferation of cancer cell lines by 50% (IC50).

Methodology:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT112) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of the FGFR inhibitor (e.g., this compound, Erdafitinib) or a vehicle control (DMSO).

  • Plates are incubated for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The optical density or luminescence is measured, and the data is used to calculate the IC50 value by fitting a dose-response curve.[6]

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of an FGFR inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human cancer cells harboring FGFR alterations.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives the FGFR inhibitor orally or via another appropriate route of administration at various doses. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated FGFR or downstream signaling proteins like ERK).[3]

Visualizing the Molecular Landscape

To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P PI3K PI3K FGFR->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (FGFR-altered) Treatment Treat with Inhibitor (e.g., this compound) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Establish Xenograft Model (Immunocompromised Mice) Dosing Administer Inhibitor (Oral Gavage) Xenograft->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring Efficacy Assess Antitumor Efficacy Monitoring->Efficacy

References

In Vitro Efficacy of Resigratinib and Erdafitinib on Bladder Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two potent pan-FGFR inhibitors, Resigratinib and Erdafitinib, focusing on their efficacy against bladder cancer cells. The information presented is collated from publicly available experimental data to assist researchers in understanding the preclinical profiles of these targeted therapies.

Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell growth, differentiation, and survival.[1] Aberrant FGFR signaling, through mutations, fusions, or amplifications, is a known driver in a subset of bladder cancers, making it a key therapeutic target.[2][3] this compound and Erdafitinib are both orally bioavailable small-molecule inhibitors of FGFRs, demonstrating promise in preclinical and clinical settings.[4][5] This guide offers a side-by-side look at their in vitro performance in bladder cancer cell models.

Mechanism of Action

Both this compound and Erdafitinib are potent inhibitors of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). By binding to the ATP-binding pocket of the FGFRs, they prevent receptor phosphorylation and activation, thereby blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7]

This compound is described as an irreversible inhibitor, forming a covalent bond with its target, while Erdafitinib acts as a reversible inhibitor.[4]

Signaling Pathway Diagram

FGFR_Inhibition FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF Ligand FGF Ligand FGFR FGFR (FGFR1-4) FGF Ligand->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->FGFR Inhibition Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition

Caption: Mechanism of action of this compound and Erdafitinib.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and Erdafitinib on various bladder cancer cell lines. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: IC50 Values for Cell Viability

DrugCell LineFGFR StatusIC50 (nM)Reference
This compound RT112FGFR3-TACC3 fusion3.5[4]
Erdafitinib RT-112FGFR3-TACC3 fusion13.2[8]
T24FGFR wild-typeNot specified[9]
UMUC6Not specifiedNot specified[9]
5637TP53 mutantNot specified

Table 2: Effects on Apoptosis and Cell Cycle

DrugCell LineAssayKey FindingsReference
This compound Bladder Cancer CellsApoptosis, Cell CycleInduces apoptosis and inhibits tumor cell proliferation.[4]
Erdafitinib T24, UMUC6Apoptosis (Annexin V)Dose-dependent increase in apoptotic cells.[9]
T24, UMUC6Western Blot (Apoptosis)Increased expression of Bax, cleaved-caspase-3, and cleaved-PARP.[9]
T24, UMUC6Cell Cycle (Flow Cytometry)Increased proportion of cells in the G0/G1 phase.[9]

Experimental Protocols

This section outlines generalized methodologies for the key in vitro experiments cited in this guide. For specific details, please refer to the original publications.

Experimental Workflow Diagram

Experimental_Workflow General In Vitro Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Bladder Cancer Cell Lines culture Culture in appropriate medium and conditions start->culture seed Seed cells in multi-well plates culture->seed treat Treat with varying concentrations of This compound or Erdafitinib seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V staining, Western Blot) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide staining, Flow Cytometry) incubate->cell_cycle analyze Quantify results and perform statistical analysis viability->analyze apoptosis->analyze cell_cycle->analyze

Caption: A generalized workflow for in vitro experiments.

Cell Viability Assay (e.g., MTT or CCK-8)
  • Cell Seeding: Bladder cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or Erdafitinib (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours).[4]

  • Reagent Incubation: A viability reagent (e.g., MTT, CCK-8) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (e.g., Annexin V Staining)
  • Cell Treatment: Cells are treated with the inhibitors at various concentrations for a defined period.

  • Cell Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

  • Western Blot Analysis: To confirm the mechanism of apoptosis, protein lysates from treated cells can be analyzed by Western blotting for the expression of apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.[9]

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells are treated with the inhibitors, harvested, and fixed, typically with ice-cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Discussion

Both this compound and Erdafitinib demonstrate potent in vitro activity against bladder cancer cells, consistent with their mechanism of action as pan-FGFR inhibitors. The available data suggests that both compounds effectively inhibit cell proliferation at nanomolar concentrations. Erdafitinib has been shown to induce both apoptosis and cell cycle arrest in the G0/G1 phase in bladder cancer cell lines.[9] While similar effects are reported for this compound, more detailed quantitative data from bladder cancer-specific assays would be beneficial for a more direct comparison.[4]

The choice between these inhibitors for further preclinical or clinical investigation may depend on several factors, including their specific potency against different FGFR alterations, their pharmacokinetic profiles, and their off-target effects. The irreversible nature of this compound may offer a more sustained target inhibition, while the reversible binding of Erdafitinib might provide a different safety profile.

Conclusion

This compound and Erdafitinib are both highly effective inhibitors of FGFR signaling with significant anti-proliferative and pro-apoptotic effects on bladder cancer cells in vitro. This guide provides a summary of the available data to aid in the comparative assessment of these two promising targeted therapies. Further head-to-head in vitro studies across a broader panel of bladder cancer cell lines with diverse FGFR genomic alterations are warranted to delineate their differential activities more comprehensively.

References

A Head-to-Head Analysis of Resigratinib and Pemigatinib in Overcoming FGFR Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations, the emergence of resistance, often through gatekeeper mutations, presents a significant clinical challenge. This guide provides a detailed comparison of two prominent FGFR inhibitors, Resigratinib (KIN-3248) and Pemigatinib, focusing on their efficacy against such mutations. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these targeted agents.

Executive Summary

Pemigatinib, a first-generation FGFR inhibitor, has demonstrated clinical efficacy but is susceptible to resistance mediated by certain FGFR gatekeeper mutations. In contrast, this compound, a next-generation irreversible pan-FGFR inhibitor, was specifically designed to address these resistance mechanisms. This guide synthesizes available preclinical data to compare their performance, outlines the experimental methodologies used to generate this data, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitor Potency Against FGFR Gatekeeper Mutations

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Pemigatinib against wild-type FGFRs and various gatekeeper mutations. It is important to note that these values are compiled from separate studies and are not from a direct head-to-head trial.

Table 1: Biochemical Potency (IC50, nM) of this compound and Pemigatinib Against Wild-Type FGFRs

InhibitorFGFR1FGFR2FGFR3FGFR4
This compound (KIN-3248) 0.62.31.82.3
Pemigatinib 0.21.21.4>1000

Data for this compound from[1]. Data for Pemigatinib from[2].

Table 2: Biochemical Potency (IC50, nM) Against Common FGFR Gatekeeper Mutations

MutationThis compound (KIN-3248)Pemigatinib
FGFR1 V561M Data not availableLower potency
FGFR2 V564I (Val-to-Ile) <257
FGFR2 V564F (Val-to-Phe) <25Lower potency
FGFR3 V555M <25Lower potency

Data for this compound from[1][3]. Data for Pemigatinib from[2][4][5]. "Lower potency" for Pemigatinib indicates a significant increase in IC50 compared to wild-type, though specific values were not always provided in the cited sources.

Key Findings from Preclinical Studies

  • Pemigatinib exhibits potent inhibition of FGFR1-3.[2] However, its efficacy is significantly compromised by certain gatekeeper mutations. While it retains excellent potency against the FGFR2 V564I (Val-to-Ile) mutation, it shows reduced activity against Val-to-Met/Phe mutations in FGFR1, FGFR2, and FGFR3.[4][5][6] Acquired resistance to pemigatinib in clinical settings has been linked to the emergence of these gatekeeper mutations, as well as mutations in the molecular brake region of the kinase.[7][8]

  • This compound (KIN-3248) is an irreversible, orally active, covalent inhibitor of FGFR1-4.[1] It was designed to maintain activity against both primary FGFR driver alterations and clinically relevant secondary resistance mutations.[3] Preclinical data demonstrates that this compound has low nanomolar potency against wild-type FGFRs and maintains potent activity (IC50 < 25 nM) against a range of drug-resistant mutations, including the FGFR2 V565F and FGFR3 V555M gatekeeper mutations.[1][3] This suggests that this compound may offer a therapeutic advantage in patients who have developed resistance to first-generation FGFR inhibitors.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), Adenosine Triphosphate (ATP), and the test compounds (this compound, Pemigatinib).[9][10]

  • Procedure:

    • The FGFR enzyme is pre-incubated with varying concentrations of the inhibitor in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[9]

    • The amount of ATP consumed (which is inversely proportional to kinase inhibition) is quantified using a luciferase-based system such as the ADP-Glo™ Kinase Assay.[9]

  • Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitors on the growth and survival of cancer cell lines that are dependent on FGFR signaling.

  • Cell Lines: Ba/F3 cells engineered to express various FGFR fusion proteins or mutant FGFRs are commonly used. Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT112 for FGFR3 mutation) are also employed.[1]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for a period of 48 to 72 hours.[1][11]

    • Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures cellular ATP levels.[11]

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 value (the concentration of the drug that gives a half-maximal response) is determined.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCG PLCγ FGFR:f2->PLCG P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified FGFR (Wild-Type or Mutant) b2 Incubate with Inhibitor b1->b2 b3 Add Substrate + ATP b2->b3 b4 Measure Kinase Activity b3->b4 b5 Calculate IC50 b4->b5 c1 FGFR-Dependent Cancer Cells c2 Treat with Inhibitor c1->c2 c3 Incubate (48-72h) c2->c3 c4 Assess Cell Viability (e.g., MTT) c3->c4 c5 Calculate EC50 c4->c5

References

Resigratinib's Selectivity Profile: A Comparative Analysis Against Other Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Cross-Reactivity of the Pan-FGFR Inhibitor, Resigratinib

This compound (KIN-3248) is a next-generation, irreversible, orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs).[1][2] It is designed to combat cancers with alterations in FGFR genes, which are known oncogenic drivers in various malignancies.[1][3] A critical aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that can lead to toxicity. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data.

High Selectivity for the FGFR Family

This compound is characterized as a "kinome selective" pan-FGFR inhibitor, demonstrating potent activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] In preclinical studies, it has shown low nanomolar biochemical potency against wild-type FGFRs and maintains this potency against various clinically relevant mutations that confer resistance to other FGFR inhibitors.[4][5][6][7]

Table 1: Potency of this compound Against FGFR Family Kinases
TargetIC50 (nM)
FGFR1<10
FGFR2<10
FGFR3<10
FGFR4<10
FGFR2 V565F (Gatekeeper Mutation)<25
FGFR3 V555M (Gatekeeper Mutation)<25
FGFR2 N550H (Molecular Brake)<25
FGFR3 K650M (Activation Loop)<25

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[4][6][8][9]

Broad Kinome Screening Reveals Minimal Off-Target Activity

To assess its selectivity across the broader human kinome, this compound was evaluated against a large panel of kinases. A screening of 321 different kinases revealed that at a concentration of 1 µM, this compound has a highly focused activity profile.[9]

Table 2: Cross-Reactivity of this compound Against a Panel of 321 Kinases
Kinase TargetPercent Inhibition at 1 µM
FGFR1 69.8%
FGFR2 >91.8%
FGFR3 >91.8%
FGFR4 >91.8%
TNK189.5%
STK1064.6%

Data from a kinome scan where kinases with greater than 40% inhibition are shown.[9]

These results indicate that outside of the intended FGFR targets, only a very small number of other kinases are significantly inhibited by this compound at a high concentration, underscoring its high selectivity. This is a promising characteristic for a targeted cancer therapy, as it suggests a lower likelihood of side effects caused by unintended interactions with other signaling pathways.

The FGFR Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling cascade downstream of the FGFRs. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signals that regulate cell proliferation, survival, and migration. By inhibiting this initial step, this compound effectively shuts down these pro-cancerous signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCG->PKC PKC->Cell_Effects This compound This compound This compound->FGFR:f2 Inhibition

Caption: The FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. Below are generalized methodologies for the types of experiments used to generate the data presented in this guide.

Kinome-Wide Selectivity Screening (e.g., KINOMEscan™)

This type of assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Assay Principle: The assay is based on a competition binding format where the test compound competes with a known, immobilized ligand for binding to the active site of a DNA-tagged kinase.

  • Procedure:

    • A panel of DNA-tagged kinases is prepared.

    • Each kinase is incubated with the test compound (e.g., this compound) and an immobilized, active-site-directed ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically expressed as the percentage of inhibition relative to a control (e.g., DMSO).

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation: Competition Binding Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Wash Wash Unbound Components Incubation->Wash qPCR Quantify Bound Kinase (qPCR) Wash->qPCR Data_Analysis Calculate Percent Inhibition qPCR->Data_Analysis

Caption: A generalized workflow for a competitive binding kinase screening assay.

Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of a kinase and is used to determine the potency (IC50) of an inhibitor.

  • Assay Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor (e.g., this compound).

    • After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

    • A second reagent is added to convert the produced ADP into ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured, and the IC50 value is calculated from the dose-response curve.

Conclusion

The available preclinical data strongly suggest that this compound is a highly selective inhibitor of the FGFR family of receptor tyrosine kinases. Its minimal interaction with a broad panel of other kinases indicates a favorable safety profile with a reduced potential for off-target toxicities. This high degree of selectivity, combined with its potency against both wild-type and resistant FGFR mutations, positions this compound as a promising candidate for the targeted treatment of FGFR-driven cancers.

References

Resigratinib: A new frontier in overcoming resistance to FGFR-targeted cancer therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo efficacy comparison in drug-resistant tumor models

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Resigratinib's (KIN-3248) in vivo performance against other fibroblast growth factor receptor (FGFR) inhibitors in challenging drug-resistant tumor models. The experimental data and detailed protocols presented herein validate its potential as a next-generation therapy to overcome acquired resistance to current treatments.

This compound is an orally bioavailable, potent, and irreversible pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its unique covalent binding mechanism to a conserved cysteine residue (Cys492) in the FGFR kinase domain allows it to effectively inhibit both wild-type FGFR and a wide range of clinically relevant drug-resistant mutations.[1] This guide delves into the preclinical in vivo evidence demonstrating this compound's superior efficacy in tumor models harboring these resistance mutations, offering a promising new strategy for patients who have developed resistance to existing FGFR-targeted therapies.

Comparative In Vivo Efficacy of this compound

This compound has demonstrated significant tumor growth inhibition in various drug-resistant xenograft models. The following tables summarize its efficacy as a monotherapy and in combination with other targeted agents, compared to other FGFR inhibitors.

Table 1: Monotherapy Efficacy of this compound in FGFR-Mutant Xenograft Models

DrugDose and ScheduleCancer ModelKey FGFR AlterationTumor Growth Inhibition (TGI) / RegressionReference
This compound (KIN-3248) 2 mg/kg, PO, QDGastric Cancer (SNU-16)FGFR2 Amplification69% TGI[2]
This compound (KIN-3248) 5 mg/kg, PO, QDGastric Cancer (SNU-16)FGFR2 Amplification81% TGI[2]
This compound (KIN-3248) 15 mg/kg, PO, QDGastric Cancer (SNU-16)FGFR2 Amplification93% TGI[2]
This compound (KIN-3248) 15 mg/kg, PO, QDCholangiocarcinoma (CCLP-1 PDX)FGFR2-PHGDH fusion, N550K mutationTumor regression of 68% to 116%[3]
This compound (KIN-3248) 15 mg/kg, PO, QDCholangiocarcinoma (CCLP-1 PDX)FGFR2-PHGDH fusion, M539L mutationTumor regression of 68% to 116%[3]
This compound (KIN-3248) 15 mg/kg, PO, QDCholangiocarcinoma (CCLP-1 PDX)FGFR2-PHGDH fusion, V565F mutationSuperior activity compared to approved FGFR inhibitors[3]
Infigratinib15 mg/kg, PO, QDCholangiocarcinoma (various models)FGFR2 fusionsORR: 18.5% (in FGFR2 fusion patients)[4]
Futibatinib20 mg, PO, QDCholangiocarcinoma (various models)FGFR2 fusions/rearrangementsORR: 42%[5]

Table 2: Combination Therapy Efficacy with this compound in Drug-Resistant Models

Combination TherapyDose and ScheduleCancer ModelKey FGFR AlterationOutcomeReference
This compound + Trametinib (MEK inhibitor) R: 5 or 15 mg/kg, PO, QD; T: 0.1 mg/kg, PO, QDCholangiocarcinoma (ICC-21 CDX)FGFR2 fusionPotentiated efficacy, significant tumor volume reduction (P < 0.0001)[6][7]
This compound + EGFR inhibitor Not specifiedCholangiocarcinoma ModelsFGFR2 fusionPotentiated efficacy in models with FGFR2 kinase domain mutations[1][7][8]

Experimental Protocols

In Vivo Xenograft Studies

Detailed methodologies for the key in vivo experiments cited are provided below to enable reproducibility and further investigation.

1. Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Establishment:

  • Cell Lines and Culture: Human cancer cell lines (e.g., SNU-16 for gastric cancer, ICC-21 for cholangiocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For resistant models, cell lines can be engineered to express specific FGFR2 fusions and secondary resistance mutations.[3]

  • Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used for tumor implantation.

  • Tumor Implantation:

    • CDX: A suspension of 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.[9]

    • PDX: Fresh tumor tissue from patients is surgically implanted subcutaneously into the mice.[10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (L x W^2)/2 is typically used, where L is the longest diameter and W is the shortest diameter.

2. Drug Formulation and Administration:

  • This compound Formulation: For oral administration, this compound can be formulated as a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing DMSO, PEG300, Tween-80, and saline.[2]

  • Administration: this compound is administered orally via gavage once daily (QD) at the specified doses (e.g., 2, 5, or 15 mg/kg).[2]

  • Treatment Schedule: Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[9] The duration of treatment can range from 21 to 38 days.[2]

3. Efficacy Evaluation:

  • Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Tumor regression is also a key endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of FGFR signaling pathways (e.g., phosphorylation of FRS2 and ERK).

  • Statistical Analysis: Statistical significance of the differences in tumor growth between treatment groups is determined using appropriate statistical tests, such as a two-way ANOVA with multiple comparisons.[6][7]

Signaling Pathways and Mechanism of Action

This compound's efficacy in drug-resistant tumors stems from its ability to irreversibly inhibit the constitutively active FGFR signaling pathway, which drives tumor cell proliferation and survival. The diagram below illustrates the key components of this pathway and how this compound exerts its effect.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (with resistance mutation) FRS2 FRS2 FGFR->FRS2 Phosphorylation This compound This compound This compound->FGFR Irreversible Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound irreversibly inhibits mutated FGFR, blocking downstream signaling pathways.

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow Model_Establishment Establish Drug-Resistant Xenograft Model (CDX or PDX) Tumor_Growth Monitor Tumor Growth (until ~150 mm³) Model_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle - this compound - Comparator Drug(s) - Combination Therapy Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics (Western Blot) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy studies of this compound in drug-resistant models.

This logical diagram illustrates how this compound addresses the challenge of acquired resistance to other FGFR inhibitors.

Logical_Relationship Resistance Development of Acquired Resistance (e.g., FGFR2 V565F gatekeeper mutation) Ineffective_Tx First-generation FGFR inhibitors become ineffective Resistance->Ineffective_Tx Solution Treatment with this compound (KIN-3248) Ineffective_Tx->Solution Mechanism Irreversible covalent binding to FGFR, overcoming resistance mutations Solution->Mechanism Outcome Tumor Growth Inhibition and Potential for Renewed Clinical Benefit Mechanism->Outcome

Caption: this compound's role in overcoming acquired resistance to FGFR inhibitors.

References

Comparative analysis of the safety profiles of Resigratinib and other pan-FGFR inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted cancer therapy, pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors have emerged as a pivotal class of drugs for tumors harboring FGFR alterations. This guide provides a comparative analysis of the safety profiles of the investigational drug Resigratinib (KIN-3248) and other approved pan-FGFR inhibitors, including erdafitinib, pemigatinib, futibatinib, and infigratinib. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicities associated with this class of inhibitors.

Executive Summary

Pan-FGFR inhibitors, while demonstrating significant clinical efficacy, are associated with a distinct set of on-target toxicities. These adverse events are a direct consequence of inhibiting the FGFR signaling pathway, which is crucial for various physiological processes, including phosphate homeostasis, and maintenance of ocular, skin, and mucosal tissues. This guide synthesizes available clinical trial data to compare the safety profiles of this compound and other prominent pan-FGFR inhibitors. It is important to note that the safety data for this compound is preliminary, originating from a Phase I clinical trial (NCT05242822) that was terminated early for commercial reasons, and thus the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) were not established[1][2].

Comparative Safety Profiles

The safety profiles of pan-FGFR inhibitors are characterized by a range of on-target adverse events. The most frequently reported toxicities across this class of drugs include hyperphosphatemia, serous retinal detachment, dermatologic adverse events (such as stomatitis, dry skin, and hand-foot syndrome), and gastrointestinal toxicities like diarrhea. The incidence and severity of these adverse events can vary among the different inhibitors, potentially due to differences in their kinase selectivity and potency.

Below is a summary of treatment-emergent adverse events (TEAEs) observed in key clinical trials for this compound and other pan-FGFR inhibitors.

Adverse EventThis compound (KIN-3248)[1][2]Erdafitinib (BLC2001)[3][4]Pemigatinib (FIGHT-202)[5][6]Futibatinib (FOENIX-CCA2)[7][8]
Hyperphosphatemia Treatment-RelatedAll Grades: 69%All Grades: 58.5%All Grades: 79.1%
Grade ≥3: Not specifiedGrade ≥3: Not specifiedGrade ≥3: 25.4%
Diarrhea Treatment-RelatedAll Grades: 69%All Grades: 47.6%All Grades: 37.3%
Grade ≥3: Not specifiedGrade ≥3: Not specifiedGrade ≥3: 0%
Stomatitis Treatment-RelatedAll Grades: 81%Not ReportedAll Grades: Not specified
Grade ≥3: 14%Grade ≥3: Not specified
Dry Mouth Not ReportedAll Grades: 63%Not ReportedAll Grades: 32.8%
Grade ≥3: Not specifiedGrade ≥3: 0%
Palmar-Plantar Erythrodysesthesia Not ReportedAll Grades: 44%Not ReportedNot Reported
Grade ≥3: Not specified
Alopecia Not ReportedNot ReportedAll Grades: 49.7%Not Reported
Grade ≥3: Not specified
Central Serous Retinopathy Not ReportedAll Grades: 27%Not ReportedNot Reported
Grade 1-2: 85% of cases
Hyponatremia Not ReportedGrade ≥3: 11%Not ReportedNot Reported

Data for this compound is qualitative as specific percentages from the early-terminated Phase I trial are not publicly available. The table will be updated as more data becomes available.

Signaling Pathways and On-Target Toxicities

The adverse events associated with pan-FGFR inhibitors are intrinsically linked to the inhibition of the FGFR signaling pathway. The diagram below illustrates the canonical FGFR signaling cascade and its downstream effectors, which regulate cell proliferation, survival, and differentiation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation This compound This compound & other pan-FGFR inhibitors This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Inhibition of FGFR1 is primarily responsible for hyperphosphatemia due to its role in regulating phosphate homeostasis[9]. Ocular toxicities, such as central serous retinopathy, are thought to be on-target effects related to the role of FGFRs in maintaining the integrity of the retinal pigment epithelium. Similarly, dermatological and mucosal adverse events are linked to the inhibition of FGFR signaling in keratinocytes and other epithelial cells.

Experimental Protocols

The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for these trials involves a multi-stage process to evaluate the safety and efficacy of the investigational drug.

Key Experimental Methodologies:
  • Patient Selection: Clinical trials for pan-FGFR inhibitors enroll patients with advanced solid tumors harboring specific FGFR gene alterations (fusions, mutations, or amplifications) who have typically progressed on prior lines of therapy[3][6][10].

  • Dose Escalation and Expansion: Phase I trials, like the one for this compound (NCT05242822), begin with a dose-escalation phase to determine the MTD and/or RP2D. This is followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types[11].

  • Adverse Event Monitoring and Grading: Throughout the trials, patients are closely monitored for adverse events. These events are graded for severity according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Safety assessments include regular physical examinations, laboratory tests (including serum phosphate levels), and ophthalmologic examinations[3][6].

  • Efficacy Assessment: Tumor responses are typically assessed by imaging at baseline and at regular intervals during treatment, based on criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST)[3].

The following diagram outlines a typical workflow for assessing the safety of a pan-FGFR inhibitor in a clinical trial setting.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial cluster_monitoring Safety Monitoring in_vitro In Vitro Kinase Assays in_vivo In Vivo Toxicology (Rodent/Non-rodent) in_vitro->in_vivo phase1 Phase I: Dose Escalation (MTD/RP2D) in_vivo->phase1 phase2 Phase II: Safety & Efficacy in Target Population phase1->phase2 ae_reporting Adverse Event (AE) Reporting & Grading (CTCAE) phase1->ae_reporting phase3 Phase III: Comparative Safety & Efficacy vs. Standard of Care phase2->phase3 phase2->ae_reporting phase3->ae_reporting dose_mod Dose Modification/ Interruption ae_reporting->dose_mod lab_tests Regular Laboratory Tests (e.g., Phosphate) lab_tests->dose_mod ophth_exams Ophthalmologic Exams ophth_exams->dose_mod

Caption: Clinical Trial Workflow for Safety Assessment.

Conclusion

The safety profiles of pan-FGFR inhibitors are generally manageable with proactive monitoring and supportive care. The on-target nature of the common adverse events underscores the importance of understanding the underlying biology of the FGFR signaling pathway. While preliminary data for this compound suggests a safety profile consistent with the drug class, more comprehensive data from larger, controlled trials will be necessary for a definitive comparison. This guide serves as a resource for the research and drug development community to better understand and anticipate the safety challenges in the development and clinical application of pan-FGFR inhibitors.

References

Resigratinib's Potent Activity Against Clinically Relevant FGFR Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Resigratinib's (KIN-3248) in vitro activity against a panel of clinically significant Fibroblast Growth Factor Receptor (FGFR) mutations. This compound is an irreversible, orally bioavailable, small-molecule inhibitor of all four FGFR subtypes (pan-FGFR).[1][2] It has demonstrated potent, dose-dependent tumor inhibition in preclinical models of cholangiocarcinoma, gastric, and bladder cancers driven by FGFR alterations.[2] This document summarizes key experimental data, details the methodologies used in these crucial experiments, and provides visual representations of the FGFR signaling pathway and the experimental workflow for evaluating such inhibitors.

Data Presentation: this compound's In Vitro Activity

This compound demonstrates high potency against wild-type FGFRs and maintains robust activity against a range of mutations known to confer resistance to other FGFR inhibitors.[3]

Table 1: Biochemical Potency of this compound Against Wild-Type and Mutant FGFRs

TargetIC50 (nM)
Wild-Type
FGFR13.9
FGFR25.3
FGFR39.7
Mutations
Gatekeeper, Molecular Brake, and Activation Loop Mutations5-20

Data sourced from ProbeChem.[3]

Table 2: Comparative Cellular Activity of this compound in FGFR2 Fusion-Positive Cell Lines

Cell Line ModelGenotypeEC50 (nM)
CCLP-1FGFR2-PHGDH fusion (Wild-Type)2.4-9.9
ICC13-7FGFR2-OPTN fusion (Wild-Type)2.4-9.9
Engineered Cell LinesClinically relevant gatekeeper, molecular brake, and activation loop mutant alleles2.4-9.9

Data sourced from ProbeChem.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified FGFR kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, or mutant variants.

    • ATP (Adenosine triphosphate).

    • A suitable substrate peptide (e.g., Poly(E,Y)4:1).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]

    • This compound and other comparator compounds, serially diluted in DMSO.

    • A detection reagent to quantify kinase activity, such as ADP-Glo™ (Promega) or LanthaScreen™ Eu Kinase Binding Assay reagents (Thermo Fisher Scientific).[4][5]

    • 384-well assay plates.

  • Procedure (based on ADP-Glo™ Kinase Assay): [5]

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the FGFR enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Cell-Based Assay)

This assay measures the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on FGFR signaling.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT112).

    • Appropriate cell culture medium and supplements.

    • This compound and other comparator compounds, serially diluted.

    • A reagent to measure cell viability, such as CellTiter-Glo® (Promega) or Syto-60 staining.[6]

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • The signal is proportional to the number of viable cells.

    • The EC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the data on a dose-response curve.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Migration Migration PKC->Migration STAT->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Kinase_Assay In Vitro Kinase Assay (Wild-Type & Mutant FGFRs) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Compare_Potency Compare Potency with Other FGFR Inhibitors Determine_IC50->Compare_Potency Cell_Lines Select FGFR-Dependent Cancer Cell Lines Viability_Assay Cell Viability Assay Cell_Lines->Viability_Assay Phospho_Assay Target Phosphorylation Assay (e.g., p-ERK) Cell_Lines->Phospho_Assay Determine_EC50 Determine EC50 Values Viability_Assay->Determine_EC50 Determine_EC50->Compare_Potency Assess_Spectrum Assess Activity Spectrum Against Mutations Compare_Potency->Assess_Spectrum

Caption: Experimental workflow for evaluating FGFR inhibitors like this compound.

References

Safety Operating Guide

Personal protective equipment for handling Resigratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Resigratinib, a potent, irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.[1][2][3][4][5] Given its classification as a potentially hazardous compound with antineoplastic properties, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.[6][7][8]

Note: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, hazardous compounds and cytostatic agents.[6][9][10] Always consult your institution's environmental health and safety (EHS) department for specific guidelines and protocols.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (fluid-resistant) - Safety Goggles with Side Shields or Face Shield - N95 or FFP3 Respirator (in a certified chemical fume hood or ventilated balance enclosure)
Solution Preparation and Handling - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (fluid-resistant) - Safety Goggles with Side Shields or Face Shield
Cell Culture and In Vitro Assays - Nitrile Gloves - Lab Coat
In Vivo Dosing and Animal Handling - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (fluid-resistant) - Safety Goggles with Side Shields or Face Shield - N95 or FFP3 Respirator (if aerosolization is possible)
Waste Disposal - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (fluid-resistant) - Safety Goggles with Side Shields or Face Shield

It is critical to ensure that all PPE is rated for handling hazardous drugs and is disposed of as contaminated waste after a single use.[9]

Handling and Operational Plan

2.1. Designated Work Area: All work with this compound powder and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent contamination of the general laboratory space.

2.2. Weighing and Reconstitution:

  • Weighing of this compound powder should be performed in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers, and dispose of them as contaminated waste immediately after use.

  • When preparing stock solutions, add the solvent slowly to the powder to avoid aerosolization. This compound is soluble in DMSO.[4]

2.3. Spills and Decontamination:

  • In case of a spill, immediately alert others in the area.

  • For small spills, use a chemotherapy spill kit to absorb and decontaminate the area.

  • For large spills, evacuate the area and contact your institution's EHS department.

  • Decontaminate surfaces with an appropriate agent (e.g., 10% bleach solution followed by 70% ethanol) after each use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused this compound (Powder or Solution) - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Follow your institution's chemical waste disposal guidelines.
Contaminated Labware (e.g., tubes, pipette tips) - Place in a designated, puncture-proof sharps container or a labeled hazardous waste bag.
Contaminated PPE (e.g., gloves, gowns) - Dispose of in a designated hazardous waste container immediately after use.
Contaminated Animal Bedding and Carcasses - Handle as hazardous waste and dispose of according to your institution's vivarium and EHS protocols.

Never dispose of this compound or contaminated materials in the regular trash or down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Log This compound weigh Weigh Powder in Ventilated Enclosure receive->weigh Wear Full PPE (Gloves, Gown, Goggles, Respirator) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve Use Fume Hood collect_solid Collect Solid Waste (PPE, Labware) weigh->collect_solid invitro In Vitro Experiments (Cell Culture) dissolve->invitro Handle in BSC invivo In Vivo Experiments (Animal Dosing) dissolve->invivo Handle in BSC or Dosing Cabinet collect_liquid Collect Liquid Waste (Unused Solutions) dissolve->collect_liquid invitro->collect_solid invitro->collect_liquid invivo->collect_solid invivo->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose Follow Institutional Protocols collect_liquid->dispose Follow Institutional Protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.